Muscaridine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO2/c1-8(11)9(12)6-5-7-10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/q+1/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZBCQRFTKPWLL-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCC[N+](C)(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCC[N+](C)(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218200 | |
| Record name | Muscaridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6801-43-0 | |
| Record name | Muscaridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006801430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Muscaridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Muscarine
A a comprehensive guide for researchers, scientists, and drug development professionals.
Note to the reader: The initial request specified information on "Muscaridine." Extensive searches of chemical and pharmacological literature have revealed no well-established compound by that name. It is highly probable that this was a typographical error for "Muscarine," a well-documented and researched natural alkaloid. This guide will, therefore, focus on Muscarine (B1676868).
Introduction
Muscarine is a natural alkaloid and a potent parasympathomimetic agent, first isolated in 1869 from the Amanita muscaria mushroom.[1] It is a quaternary ammonium (B1175870) salt that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its discovery and subsequent study were pivotal in the classification of acetylcholine receptors into muscarinic and nicotinic subtypes.[1] While present in Amanita muscaria, it is found in much higher, toxicologically significant concentrations in mushrooms of the Inocybe and Clitocybe genera.[1] Due to its rigid structure and selective agonist activity, muscarine has been an invaluable tool in pharmacological research to probe the function of the parasympathetic nervous system and the intricacies of mAChR signaling.
Chemical Structure and Properties
Muscarine is a chiral molecule, with the naturally occurring and most biologically active stereoisomer being L-(+)-muscarine.[2] Its structure consists of a tetrahydrofuran (B95107) ring with a quaternary ammonium side chain. This permanent positive charge makes it highly polar and water-soluble.[1]
Chemical Identification
| Identifier | Value |
| IUPAC Name | [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium[3] |
| Systematic IUPAC Name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)-D-ribo-hexitol |
| CAS Number | 300-54-9[3] |
| Molecular Formula | C₉H₂₀NO₂⁺[1][3] |
| Molecular Weight | 174.26 g/mol [1][3] |
| SMILES | C[C@H]1--INVALID-LINK--C--INVALID-LINK--(C)C">C@@HO[3] |
| InChI Key | UQOFGTXDASPNLL-XHNCKOQMSA-N[3] |
Physicochemical Properties
| Property | Value |
| Melting Point | 180-181 °C (Chloride salt) |
| Solubility | Very soluble in water and ethanol (B145695); Slightly soluble in chloroform (B151607) and ether.[4] |
| pKa (Strongest Acidic) | 14.11 (Predicted) |
| pKa (Strongest Basic) | -3.2 (Predicted) |
| logP (Computed) | 0.1 (XLogP3-AA)[3] |
| Appearance | White powder (Chloride salt) |
Spectroscopic Data
-
Mass Spectrometry: Muscarine can be identified and quantified in biological samples using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis-Electrospray Ionization-Tandem Mass Spectrometry (CE-ESI-MS/MS).[5] A predicted GC-MS spectrum for a trimethylsilyl (B98337) (TMS) derivative of muscarine is also available.[6]
Muscarinic Acetylcholine Receptor Signaling Pathways
Muscarine exerts its physiological effects by activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are all G-protein coupled receptors (GPCRs).[1] These receptors are broadly classified into two groups based on their primary G-protein coupling.
Gq/11-Coupled Receptors (M1, M3, M5)
The M1, M3, and M5 receptors predominantly couple to G-proteins of the Gq/11 family.[1][7] Activation of this pathway stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[2] The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and a cellular response.[2]
Gi/o-Coupled Receptors (M2, M4)
The M2 and M4 receptors couple to inhibitory G-proteins of the Gi/o family.[1][7] Upon activation, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1] This reduction in cAMP levels decreases the activity of protein kinase A (PKA). Concurrently, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability, which is particularly important in cardiac tissue.[8]
Experimental Protocols
Synthesis of (+)-Muscarine
A concise and efficient synthesis of (+)-muscarine was reported by Chan and Li in 1992.[9] The following is a summary of the key steps.
Methodology:
-
Protection: S-(−)-Ethyl lactate (B86563) is converted to its 2,6-dichlorobenzyl ether.
-
Reduction: The ester is reduced to an aldehyde using Diisobutylaluminium hydride (DIBAL).
-
Allylation: The crude aldehyde undergoes a zinc-mediated allylation reaction with allyl bromide in an aqueous ammonium chloride solution, yielding a mixture of anti and syn homoallylic alcohols.
-
Cyclization: The desired anti isomer is treated with iodine in acetonitrile (B52724) at 0°C to induce an iodocyclization, forming the tetrahydrofuran ring.
-
Quaternization: The resulting cyclized product is treated with an excess of trimethylamine (B31210) in ethanol to displace the iodide and form the quaternary ammonium salt, yielding (+)-muscarine.
Extraction and Quantification of Muscarine from Fungal Material
Modern analysis of muscarine from mushroom samples relies on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for its high sensitivity and specificity.
Methodology:
-
Sample Preparation: A dried and powdered mushroom sample is homogenized.
-
Extraction: The homogenized sample is extracted with a suitable solvent, often a mixture of methanol, water, and an acid like formic acid, frequently aided by sonication.
-
Clarification: The extract is centrifuged to pellet solid debris, and the supernatant is collected.
-
Purification (Optional): Solid-phase extraction (SPE) may be used to clean up the sample and remove interfering compounds.
-
LC-MS/MS Analysis:
-
An aliquot of the extract is injected into an HPLC system, typically with a C18 or HILIC column for separation.
-
The eluent is introduced into a mass spectrometer, usually operating in positive ion mode.
-
Muscarine is detected and quantified by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM or Parallel Reaction Monitoring - PRM).
-
-
Quantification: The concentration of muscarine in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a muscarine standard.
Radioligand Binding Assay for Muscarinic Receptors
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express the muscarinic receptor subtype of interest.
-
Assay Setup: In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled muscarine.
-
Non-specific Binding: Include control tubes with a high concentration of a non-radiolabeled antagonist (e.g., atropine) to determine non-specific binding.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters to remove any unbound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the muscarine concentration and use non-linear regression to determine the IC₅₀ (the concentration of muscarine that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion
Muscarine remains a cornerstone compound in cholinergic pharmacology. Its well-defined chemical structure and specific action on muscarinic acetylcholine receptors have provided profound insights into the workings of the autonomic nervous system and the complex signaling cascades that these receptors command. The experimental protocols outlined herein, from chemical synthesis to biological characterization, represent the fundamental tools employed by researchers to unravel the multifaceted roles of muscarinic signaling in both health and disease. This guide serves as a foundational resource for professionals dedicated to advancing the fields of neuroscience, pharmacology, and therapeutic development.
References
- 1. Muscarine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Muscarine | C9H20NO2+ | CID 9308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. hmdb.ca [hmdb.ca]
- 7. Mescaline - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Muscaridine discovery and natural sources
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscaridine is a quaternary amine alkaloid found in certain species of mushrooms. It is often cited as a constituent of the poisonous mushroom Entoloma rhodopolium and is considered a congener of the more extensively studied fungal toxin, muscarine (B1676868). Despite its discovery, the scientific literature on this compound is sparse, leaving significant gaps in our understanding of its discovery, precise natural distribution, and biological activity. This guide synthesizes the currently available information on this compound, highlighting its known natural sources and providing a framework for future research.
Discovery and History
The precise historical details of the discovery of this compound, including the researchers involved and the exact date of its first isolation, remain elusive in the currently accessible scientific literature. It is most frequently mentioned in toxicological studies of the mushroom Entoloma rhodopolium. It is plausible that its discovery occurred during early to mid-20th century investigations into the toxic components of poisonous fungi, likely in conjunction with the more prominent research on muscarine.
Natural Sources
This compound has been identified as a constituent of the poisonous Wood Pinkgill mushroom, Entoloma rhodopolium. In this species, it co-occurs with other toxic compounds, including muscarine and choline.[1] While Entoloma rhodopolium is the most cited source, the full extent of its distribution across the fungal kingdom is not well-documented.
Recent advanced analytical studies have also identified erythro-muscaridine in Clitocybe rivulosa, and it has been previously reported in Amanita muscaria and Pseudosperma spectrale (Inocybe nitidiuscula). This suggests that this compound may be more widespread in muscarine-containing mushroom genera than initially thought.
Physicochemical Properties
Biological Activity and Signaling Pathways
A significant finding that distinguishes this compound from its well-known counterpart, muscarine, is its apparent lack of activity at the muscarinic acetylcholine (B1216132) receptor M3. This suggests that despite their structural similarities, their pharmacological profiles may be distinct. The precise biological targets and signaling pathways of this compound have not been elucidated.
Due to the lack of detailed research on its specific biological effects, no signaling pathways directly involving this compound can be diagrammed at this time.
Quantitative Data
There is a notable absence of quantitative data regarding the concentration of this compound in its natural fungal sources. While methods for the quantification of muscarine are well-established, specific validated methods for this compound and reported concentrations have not been published.
Table 1: Quantitative Data for Muscarine in Amanita muscaria
| Analyte | Concentration Range (% of dry weight) | Analytical Method | Reference |
| Muscarine | 0.01 - 0.02% | LC-QToF-MS | [2] |
Note: This table provides data for muscarine as a reference. Equivalent quantitative data for this compound is not currently available.
Experimental Protocols
Detailed, validated experimental protocols specifically for the isolation and characterization of this compound are not available in the public domain. However, based on the methods used for muscarine and other fungal alkaloids, a general workflow can be proposed.
General Workflow for Isolation and Analysis
The following diagram outlines a logical workflow that could be adapted for the isolation and analysis of this compound from fungal material.
Caption: A generalized workflow for the isolation and analysis of this compound.
Proposed Detailed Methodology for Isolation and Quantification
The following protocol is a hypothetical adaptation of established methods for fungal alkaloids and would require optimization and validation for this compound.
1. Sample Preparation and Extraction:
- Lyophilize fresh fungal material to a constant dry weight.
- Grind the dried tissue into a fine powder.
- Suspend the powder in an extraction solvent (e.g., 80% methanol in water).
- Perform ultrasonic-assisted extraction for a defined period (e.g., 30 minutes) at a controlled temperature.
- Centrifuge the mixture to pellet solid debris.
- Collect the supernatant containing the crude extract.
2. Solid-Phase Extraction (SPE) for Cleanup:
- Condition a strong cation exchange (SCX) SPE cartridge.
- Load the crude extract onto the cartridge.
- Wash the cartridge with a non-eluting solvent (e.g., methanol) to remove neutral and anionic interferents.
- Elute the quaternary amines, including this compound, with a suitable basic eluent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
3. LC-MS/MS for Quantification and Identification:
- Reconstitute the dried extract in a mobile phase-compatible solvent.
- Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., HILIC or reversed-phase C18).
- Employ a gradient elution program to separate this compound from other components.
- Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Develop a multiple reaction monitoring (MRM) method using precursor-to-product ion transitions specific to this compound for sensitive and specific quantification.
- Confirm the identity of this compound by comparing retention time and fragmentation patterns with an authenticated standard (if available).
Future Research Directions
The field of mycology and natural product chemistry would benefit greatly from further research into this compound. Key areas for future investigation include:
-
Definitive Discovery History: A thorough review of historical mycological and chemical literature to pinpoint the original discovery of this compound.
-
Widespread Screening: A systematic screening of various fungal species, particularly within the genera Entoloma, Clitocybe, and Inocybe, to determine the full extent of this compound's natural occurrence.
-
Isolation and Characterization: The isolation of sufficient quantities of pure this compound to enable comprehensive spectroscopic analysis (NMR, X-ray crystallography) and confirm its absolute stereochemistry.
-
Quantitative Analysis: The development and validation of a robust analytical method for the routine quantification of this compound in fungal samples.
-
Pharmacological Profiling: A comprehensive investigation of the biological activity of this compound, including its interactions with a broader range of receptors and its potential toxicological effects.
Conclusion
This compound remains an enigmatic fungal alkaloid. While its existence is confirmed, a significant lack of detailed scientific information hinders a complete understanding of its role in nature and its potential pharmacological or toxicological significance. The methodologies and future research directions outlined in this guide provide a roadmap for elucidating the mysteries of this obscure natural product.
References
A Comparative Analysis of Muscarine and Muscaridine: Molecular Structures, Physicochemical Properties, and Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the molecular and pharmacological properties of muscarine (B1676868) and the lesser-known compound, muscaridine. While muscarine is a well-characterized parasympathomimetic alkaloid, information on this compound is significantly more limited. This document synthesizes the available data on their molecular structures, physicochemical properties, and interactions with the cholinergic system. Detailed experimental protocols for the synthesis and characterization of muscarine are presented, alongside a discussion of its well-established signaling pathways. The guide highlights the structural differences that likely underpin the distinct, though poorly defined, pharmacological profiles of these two compounds. All quantitative data are summarized in comparative tables, and relevant biological pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Muscarine is a natural alkaloid famously isolated from the Amanita muscaria mushroom and is a potent and selective agonist of the muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its discovery was pivotal in the classification of acetylcholine receptors into muscarinic and nicotinic subtypes. Muscarine's rigid structure has made it an invaluable tool in the study of the parasympathetic nervous system and the development of cholinergic drugs.[1]
This compound, in contrast, is a less-studied compound, identified as a natural product in Entoloma rhodopolium.[1] While it is also reported to interact with muscarinic receptors, a detailed characterization of its pharmacological properties is not widely available in the scientific literature.[1] This guide aims to collate and present the existing information on both molecules to facilitate a clearer understanding of their similarities and differences.
Molecular Structure and Physicochemical Properties
The most striking difference between muscarine and this compound lies in their fundamental molecular scaffolds. Muscarine possesses a substituted tetrahydrofuran (B95107) ring, which imparts significant conformational rigidity.[1] this compound, on the other hand, is an acyclic, linear dihydroxy derivative.[2] This structural divergence is expected to have profound implications for their receptor binding and activation properties.
Comparative Data
The following table summarizes the key molecular and physicochemical properties of muscarine and this compound based on available data.
| Property | Muscarine | This compound |
| IUPAC Name | [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium | [(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium |
| CAS Number | 300-54-9 | 6801-43-0 |
| Molecular Formula | C₉H₂₀NO₂⁺ | C₉H₂₂NO₂⁺ |
| Molecular Weight | 174.26 g/mol | 176.28 g/mol |
| Topological Polar Surface Area | 29.5 Ų | 40.5 Ų |
| Canonical SMILES | C[C@H]1C--INVALID-LINK--C--INVALID-LINK--(C)C">C@HO | C--INVALID-LINK--(C)C)O">C@@HO |
| Natural Source | Amanita muscaria, Inocybe and Clitocybe species | Entoloma rhodopolium |
Synthesis and Characterization: Experimental Protocols
Synthesis of (+)-Muscarine
A well-established and efficient synthesis of (+)-muscarine starts from S-(−)-ethyl lactate.[1] The key steps involve the creation of a chiral aldehyde, followed by an allylation reaction, iodocyclization to form the tetrahydrofuran ring, and finally, quaternization of the amine.
Experimental Workflow for (+)-Muscarine Synthesis
Caption: Synthetic pathway of (+)-Muscarine from S-(−)-ethyl lactate.
Characterization of Muscarine
The structure of muscarine has been unequivocally confirmed through various spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition and molecular weight.
-
X-ray Crystallography: Single-crystal X-ray diffraction has been used to determine the absolute configuration and three-dimensional structure of muscarine salts.[1]
Due to the lack of available literature, a corresponding section for this compound cannot be provided.
Pharmacology and Receptor Interactions
Both muscarine and this compound are known to exert their effects by acting as agonists at muscarinic acetylcholine receptors.[1] These are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5).
Muscarinic Receptor Signaling Pathways
The activation of muscarinic receptors initiates a cascade of intracellular signaling events. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] This pathway ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3]
Signaling Pathways of Muscarinic Acetylcholine Receptors
References
The Biological Activity of Muscaridine Congeners: A Technical Guide
This guide provides a comprehensive overview of the biological activity of muscaridine congeners and other muscarinic receptor ligands. It is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways.
Quantitative Data on Muscarinic Ligand Activity
The interaction of muscarinic ligands with the five receptor subtypes (M1-M5) is quantified through binding affinity (Ki) and functional potency (EC50 or IC50). The following tables summarize key data for a selection of muscarinic agonists and antagonists.
Table 1: Binding Affinities (Ki) of Selected Muscarinic Ligands
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Acetylcholine | ~30 (high affinity)[1] | - | - | - | - |
| McN-A-343 | ~8910[2] | ~6020[2] | - | - | - |
| Pirenzepine | Low affinity in many tissues[3] | High affinity in myocardium[2] | - | - | - |
| Atropine | - | - | - | - | - |
| 4-DAMP | - | - | - | - | - |
| Methoctramine | - | High affinity[4] | - | - | - |
Table 2: Functional Potencies (EC50/IC50) of Selected Muscarinic Agonists
| Compound | Assay | Receptor/Tissue | Potency (EC50/IC50, nM) |
| Acetylcholine | Vasodilation | Human forearm | 537,000[5] |
| Methacholine | Vasodilation | Human forearm | 52,000[5] |
| McN-A-343 | Contraction | Guinea-pig taenia caeci (M2) | ~7,244,000 (-log EC50 = 5.14)[2] |
| Pilocarpine | Pupil Constriction | Mouse eye (M3) | ~30,000[6] |
| Carbachol | Pupil Constriction | Mouse eye (M3) | - |
Note: Functional potency is highly dependent on the specific tissue and signaling pathway being measured.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of muscarinic ligands. The following are protocols for key in vitro assays.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [3H]N-methylscopolamine, [3H]-NMS).
-
Test compound (this compound congener).
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Non-specific binding control (e.g., Atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the muscarinic receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist like atropine).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate Gq-coupled muscarinic receptors (M1, M3, M5), leading to an increase in intracellular calcium.
Materials:
-
Cells stably expressing a specific human muscarinic receptor subtype (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (muscarinic agonist).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate to allow the dye to enter the cells.
-
Compound Addition: Prepare serial dilutions of the test compound. Add the diluted compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate Gi-coupled muscarinic receptors (M2, M4), which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP).
Materials:
-
Cells stably expressing a specific human muscarinic receptor subtype (M2 or M4).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (muscarinic agonist).
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell lysis buffer.
Procedure:
-
Cell Treatment: Pre-incubate the cells with the test compound at various concentrations.
-
Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Quantification: Quantify the cAMP levels in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: The decrease in cAMP levels in the presence of the agonist, compared to forskolin alone, reflects the inhibitory effect of the Gi-coupled receptor activation. Plot the percent inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (or EC50) value.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects by coupling to different G protein subtypes.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by a muscarinic agonist initiates the Gq/11 signaling cascade. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7]
References
- 1. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic activity of McN-A-343 and its value in muscarinic receptor classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Muscarine Biosynthesis Pathway in Fungi
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the current understanding of the muscarine (B1676868) biosynthetic pathway in fungi. Given that the pathway is not yet fully elucidated, this document synthesizes established foundational knowledge with hypothesized enzymatic steps and offers detailed, actionable experimental protocols to guide future research in this area.
Introduction
Muscarine (L-(+)-muscarine) is a potent parasympathomimetic alkaloid and a selective agonist for muscarinic acetylcholine (B1216132) receptors.[1] Its presence is most notable in various species of the fungal genera Inocybe and Clitocybe.[1][2] Despite its long history and well-characterized physiological effects, the complete enzymatic pathway for its biosynthesis remains largely enigmatic.[1]
Early isotopic labeling studies have identified the primary metabolic precursors, and recent research has shed light on a key phosphorylated intermediate.[1][3] However, the specific enzymes and the genetic architecture of the biosynthetic gene cluster are yet to be identified. This guide presents a putative pathway based on current data and outlines a research framework for its complete elucidation.
The Putative Muscarine Biosynthetic Pathway
The proposed biosynthetic pathway for muscarine is conceptualized to begin with precursors from primary metabolism, likely pyruvate (B1213749) and a derivative of glutamate (B1630785).[1][4] The pathway is thought to proceed through several stages, including condensation, cyclization, and a series of modifications, culminating in the formation of L-(+)-muscarine.[1] A significant recent discovery has been the identification of 4'-phosphomuscarine as a major natural product in the mycelium of Clitocybe rivulosa, positioning it as the direct precursor to muscarine.[3]
The proposed stages are:
-
Condensation and Initial Modification: A molecule derived from pyruvate and a glutamate derivative likely undergo a condensation reaction to form a linear precursor.
-
Cyclization: The linear precursor is believed to undergo an intramolecular cyclization to form the core tetrahydrofuran (B95107) ring structure of muscarine.[1]
-
Post-Cyclization Modifications: A series of enzymatic reactions, including reduction, decarboxylation, and methylation, are hypothesized to modify the cyclized intermediate.
-
Phosphorylation: The penultimate intermediate is phosphorylated to yield 4'-phosphomuscarine.[3]
-
Dephosphorylation: In the final step, 4'-phosphomuscarine is dephosphorylated to produce the active toxin, L-(+)-muscarine.[3]
Hypothesized Enzymology
While the specific enzymes are unknown, the proposed transformations allow for the postulation of the enzyme classes involved:
-
Condensation: A synthetase or synthase is likely responsible for the initial condensation of the pyruvate and glutamate-derived precursors.
-
Cyclization: A cyclase enzyme would catalyze the formation of the tetrahydrofuran ring.
-
Modification: A series of oxidoreductases (for reduction steps), decarboxylases, and methyltransferases are likely involved in modifying the core structure.
-
Phosphorylation: A kinase would catalyze the addition of a phosphate (B84403) group to form 4'-phosphomuscarine.
-
Dephosphorylation: A phosphatase is responsible for the final removal of the phosphate group to yield muscarine.
Quantitative Data: Muscarine Concentrations in Fungi
While kinetic data for the biosynthetic enzymes is not available, numerous studies have quantified the concentration of muscarine in the fruiting bodies of various fungal species. These concentrations can vary significantly between and even within species.
| Fungal Genus/Species | Muscarine Concentration (% fresh weight) | Reference(s) |
| Inocybe (highly toxic species) | Up to 1.6% | [2][5] |
| Clitocybe (highly toxic species) | Up to 1.6% | [2][6] |
| Amanita muscaria | ~0.0003% | [2][5] |
| Inocybe virosa | 0.027% (in extract) | [7] |
Note: Concentrations can be highly variable depending on the specific species, geographical location, and developmental stage of the fungus.
Experimental Protocols for Pathway Elucidation
To fully characterize the muscarine biosynthetic pathway, a combination of genetic, biochemical, and analytical techniques is required. The following are detailed, albeit hypothetical, protocols for key experiments based on standard methodologies in fungal secondary metabolism research.
Protocol 1: Identification of the Muscarine Biosynthetic Gene Cluster via Gene Knockout
Objective: To identify genes essential for muscarine biosynthesis by creating targeted gene deletions in a muscarine-producing fungus (e.g., Clitocybe rivulosa).
Methodology: This protocol outlines a gene knockout strategy using homologous recombination, a widely used technique in fungi.
-
Bioinformatic Analysis:
-
Sequence the genome of a high-muscarine-producing strain of Clitocybe rivulosa.
-
Search the genome for candidate biosynthetic genes, such as non-ribosomal peptide synthetase (NRPS)-like enzymes, polyketide synthase (PKS)-like enzymes, kinases, phosphatases, and methyltransferases, which are often clustered in fungi.
-
-
Construction of Knockout Cassette:
-
For a candidate gene, design PCR primers to amplify ~1.5 kb regions of DNA flanking the 5' and 3' ends of the gene's open reading frame (ORF).
-
Amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) from a plasmid vector.
-
Using fusion PCR or yeast recombinational cloning, assemble a knockout cassette consisting of the hph gene flanked by the 5' and 3' homologous regions of the target gene.
-
-
Fungal Transformation:
-
Prepare protoplasts from young mycelium of C. rivulosa by enzymatic digestion of the cell walls (e.g., using a mixture of lysing enzymes from Trichoderma harzianum).
-
Transform the protoplasts with the linear knockout cassette using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Plate the transformed protoplasts on regeneration medium containing hygromycin B to select for transformants.
-
-
Screening of Transformants:
-
Isolate genomic DNA from hygromycin-resistant colonies.
-
Use PCR with primers flanking the target gene and internal to the hph cassette to confirm homologous recombination and replacement of the target gene.
-
Further confirm the knockout using Southern blot analysis.
-
-
Metabolite Analysis:
-
Cultivate the confirmed knockout mutants and the wild-type strain in a suitable liquid medium.
-
Extract the secondary metabolites from the mycelium and the culture broth using a solvent such as ethyl acetate (B1210297) or methanol.
-
Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to compare the metabolite profiles. A loss of muscarine production in the mutant strain would indicate that the knocked-out gene is essential for the pathway. Accumulation of a potential intermediate would provide further evidence of the gene's function.
-
Protocol 2: Heterologous Expression and Characterization of a Candidate Biosynthetic Enzyme
Objective: To determine the function of a candidate enzyme from the muscarine biosynthetic pathway by expressing it in a well-characterized fungal host.
Methodology: This protocol describes the heterologous expression of a candidate gene in Aspergillus oryzae, a common host for this purpose.
-
Gene Amplification and Vector Construction:
-
Isolate total RNA from a muscarine-producing culture of C. rivulosa.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the candidate gene (e.g., the putative phosphatase) from the cDNA using high-fidelity PCR.
-
Clone the PCR product into a fungal expression vector (e.g., pTYGS series) under the control of a strong, inducible promoter (e.g., the amyB promoter). The vector should also contain a selectable marker for A. oryzae.
-
-
Transformation of Aspergillus oryzae:
-
Prepare protoplasts from A. oryzae.
-
Transform the protoplasts with the expression vector using a PEG-mediated method.
-
Select for transformants on a suitable selective medium.
-
-
Expression and in vivo Biotransformation:
-
Grow the A. oryzae transformant in a medium that induces the expression of the candidate gene.
-
If testing the final step, supplement the culture with the precursor, 4'-phosphomuscarine (which may need to be isolated from a knockout mutant or chemically synthesized).
-
After a suitable incubation period, extract the metabolites from the culture.
-
Analyze the extract by LC-MS/MS, looking for the conversion of 4'-phosphomuscarine to muscarine.
-
-
in vitro Enzyme Assay (Optional):
-
Modify the expression vector to include an affinity tag (e.g., a His-tag) on the candidate protein.
-
Express and purify the tagged protein from the A. oryzae culture using affinity chromatography.
-
Perform an in vitro assay by incubating the purified enzyme with 4'-phosphomuscarine and appropriate cofactors.
-
Monitor the reaction for the production of muscarine using LC-MS/MS to determine enzyme activity and kinetics.
-
Protocol 3: LC-MS/MS Analysis of Muscarine and its Precursors
Objective: To detect and quantify muscarine and its potential precursors (like 4'-phosphomuscarine) in fungal extracts.
Methodology:
-
Sample Preparation:
-
Lyophilize fungal mycelium and grind to a fine powder.
-
Extract the powder with a polar solvent mixture, such as methanol/water (80:20, v/v), using ultrasonication.
-
Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating highly polar compounds like muscarine (a quaternary amine).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A gradient starting with a high percentage of acetonitrile (e.g., 95%) and decreasing over time to elute the polar compounds.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Transitions: For muscarine ([M]+, m/z 174.1), a characteristic transition would be 174.1 -> 57.1 (loss of the trimethylamine (B31210) moiety). For 4'-phosphomuscarine, a transition would be calculated based on its molecular weight and expected fragmentation.
-
Quantification: Use a standard curve prepared with a certified muscarine standard to quantify its concentration in the samples.
-
-
Conclusion
The biosynthesis of muscarine in fungi is a scientifically intriguing yet underexplored field.[1] While foundational studies have identified the primary precursors and a key phosphorylated intermediate, the complete enzymatic pathway and its genetic regulation await discovery. The putative pathway and detailed experimental protocols outlined in this guide provide a robust framework for future research. The application of modern techniques, including genomics, gene editing, heterologous expression, and advanced mass spectrometry, will be crucial in finally unraveling this enigmatic biosynthetic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Muscarine - Wikipedia [en.wikipedia.org]
- 3. The Fatal Mushroom Neurotoxin Muscarine is Released from a Harmless Phosphorylated Precursor upon Cellular Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Studies on the biosynthesis of muscarine in mycelial cultures of Clitocybe rivulosa (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and Toxicology of Major Bioactive Substances in Inocybe Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Muscarine Works: Effects, Toxicity, Safety, and Legality [acslab.com]
- 7. researchgate.net [researchgate.net]
In Silico Modeling of Muscarinic Receptor Binding: A Technical Guide
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Comprising five subtypes (M1-M5), they are implicated in a wide array of physiological processes, including memory, learning, smooth muscle contraction, and glandular secretion.[2][3] Their critical roles make them significant drug targets for numerous diseases, such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[4][5]
Computational, or in silico, modeling has become an indispensable tool in drug discovery, offering a cost-effective and rapid approach to identify and optimize novel ligands.[6][7] These methods allow researchers to simulate and predict the interactions between small molecules and their biological targets at an atomic level.[8] This technical guide provides a comprehensive overview of the core in silico methodologies for modeling ligand binding to muscarinic receptors, detailed experimental protocols, and the crucial signaling pathways involved. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches in muscarinic receptor pharmacology.
Muscarinic Receptor Signaling Pathways
The five mAChR subtypes are broadly categorized into two families based on their G protein-coupling preference, which dictates their downstream signaling cascades.[2][9]
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[3][10] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[3][9]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[3][9] Activation of Gi/o inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, particularly inwardly rectifying potassium channels.[2][3]
Below are diagrams illustrating these canonical signaling pathways.
The In Silico Modeling Workflow
A typical structure-based drug design project follows a systematic workflow, beginning with the target protein and culminating in the identification of potential lead compounds. This process integrates various computational techniques to build a predictive model of the ligand-receptor interaction.
Core Methodologies and Protocols
Homology Modeling
When an experimental structure (e.g., from X-ray crystallography) of the target receptor is unavailable, a homology model can be built using the structure of a related protein as a template.[11][12] Given the high sequence identity among GPCRs, structures like the β2-adrenergic receptor or other muscarinic receptor subtypes are often used as templates.[12][13][14]
Experimental Protocol: Homology Modeling
-
Template Selection: Identify a suitable high-resolution crystal structure to serve as a template. The M3 receptor structure (PDB: 4DAJ) is often a good template for other muscarinic subtypes.[12]
-
Sequence Alignment: Align the amino acid sequence of the target receptor (e.g., M1) with the template sequence using a tool like ClustalW.[13][15]
-
Model Building: Generate the 3D model of the target receptor based on the alignment using software such as Prime or YASARA.[12][13] This step involves copying the coordinates of the conserved regions and modeling the variable loops.
-
Binding Site Optimization: Refine the orthosteric binding site, often using an induced fit docking (IFD) protocol with a known ligand (e.g., atropine (B194438) or clozapine) to ensure the pocket adopts a realistic conformation for ligand binding.[13]
-
Model Validation: Assess the quality of the generated model using tools that check stereochemical properties (e.g., Ramachandran plots) and its ability to discriminate known ligands from decoy molecules in virtual screening exercises.[14][15]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16] It is widely used for virtual screening, where large libraries of compounds are computationally tested to identify potential "hits".[6][16]
Experimental Protocol: Molecular Docking
-
Receptor Preparation: Start with a high-quality receptor structure (crystal structure or homology model).[17] Add hydrogen atoms, assign partial charges, and define the binding site cavity (the "grid") where the ligand will be docked.[17]
-
Ligand Preparation: Convert 2D ligand structures to 3D.[17] Generate multiple possible conformations and assign appropriate charges and protonation states for physiological pH.[13] Software like LigPrep can be used for this step.[15]
-
Docking Simulation: Use a docking program (e.g., DOCK 3.6, Glide) to place the ligand conformations into the receptor's binding site.[13][16] The program scores each pose based on factors like electrostatic and van der Waals interactions.[16]
-
Pose Analysis and Scoring: Analyze the top-scoring poses to assess their stability and interactions with key residues in the binding pocket. Visual inspection is crucial to ensure that the predicted binding mode is chemically reasonable.[4]
Molecular Dynamics (MD) Simulations
While docking provides a static picture, MD simulations offer insights into the dynamic behavior of the ligand-receptor complex over time.[18][19] These simulations can assess the stability of a docked pose and reveal conformational changes in the receptor upon ligand binding.[18][20]
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Take the best-docked ligand-receptor complex and embed it in a simulated lipid bilayer (e.g., POPC) to mimic the cell membrane.[11][18]
-
Solvation and Ionization: Surround the system with explicit water molecules and add ions (e.g., Cl⁻) to neutralize the system's charge.[18]
-
Equilibration: Perform a series of short simulations to allow the system to relax and reach a stable temperature and pressure.
-
Production Run: Run a long-timescale simulation (typically nanoseconds to microseconds) to observe the dynamics of the system.[18][19]
-
Trajectory Analysis: Analyze the simulation trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess the stability of the ligand's binding pose, and to identify key hydrogen bonds or other interactions over time.[11][18]
Experimental Validation: Radioligand Binding Assays
Computational predictions must be validated through experimental testing. Radioligand binding assays are a gold standard for determining the affinity of a compound for a receptor.[1][21] These assays measure the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand of known high affinity.[1]
Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing a single muscarinic receptor subtype (e.g., from CHO or HEK cells).[1]
-
A radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).[1][3]
-
Unlabeled test compound (competitor) at various concentrations.[1]
-
Assay buffer and a high-affinity antagonist (e.g., atropine) for determining non-specific binding.[3]
-
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[3]
-
Allow the reaction to reach equilibrium (typically 60-90 minutes at room temperature).[1]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, separating the membrane-bound radioligand from the unbound.[1][3]
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[3]
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.[3]
-
-
Data Analysis: The data is used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.
Quantitative Data Summary
In silico and in vitro studies generate quantitative data crucial for comparing ligands. Docking scores predict binding likelihood, while Ki values from binding assays provide experimental affinity.
Table 1: Binding Affinities (Ki) of Dicyclomine for Muscarinic Receptor Subtypes [1]
| Receptor Subtype | Reported Ki Value (nM) |
| M1 | Low nanomolar |
| M2 | Higher (lower affinity) |
| M3 | - |
| M4 | - |
| M5 | - |
| Note: Dicyclomine shows selectivity for the M1 receptor subtype.[1] |
Table 2: In Silico and In Vitro Data for a Novel M3-Selective Antagonist (Compound 6o)
| Parameter | Receptor Subtype | Value |
| Binding Affinity (Kd) | M3 | 12 pM |
| M2 | >1000 pM | |
| Selectivity (M2/M3) | - | >100-fold |
| Note: This compound was developed using a structure-based approach exploiting a single amino acid difference between M2 and M3 receptors. |
Table 3: Activity of Docking-Identified M2 and M3 Ligands [16]
| Receptor Target | Compounds Tested | Active Compounds | Hit Rate | Affinity Range (Lead-like) |
| M2 Receptor | 19 | 11 | ~58% | 0.1 – 1.0 µM |
| M3 Receptor | 16 | 8 | 50% | - |
| Note: "Hit rate" refers to the percentage of computationally selected compounds that showed substantial activity in experimental assays.[16] |
Conclusion
The in silico modeling of muscarinic receptor binding represents a powerful synergy between computational science and experimental pharmacology. Methodologies such as homology modeling, molecular docking, and molecular dynamics simulations provide atomic-level insights that guide the rational design of novel ligands with desired affinity and selectivity profiles.[16] However, the success of these computational endeavors is critically dependent on rigorous experimental validation through techniques like radioligand binding assays. By integrating these approaches, researchers can accelerate the discovery of new therapeutics targeting the muscarinic receptor family, paving the way for improved treatments for a host of debilitating diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational methods for studying G protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Methods for GPCR Drug Discovery | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. On homology modeling of the M2 muscarinic acetylcholine receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Homology modeling of human muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Quaternary Ammonium Compounds: A Technical Guide for Researchers
An in-depth exploration of the absorption, distribution, metabolism, and excretion of a ubiquitous class of compounds, providing critical data and methodologies for drug development and safety assessment.
Quaternary ammonium (B1175870) compounds (QACs) are a diverse group of chemicals characterized by a positively charged nitrogen atom, widely utilized as disinfectants, antiseptics, preservatives, and surfactants in a vast array of industrial, commercial, and household products.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41] Their cationic nature dictates their pharmacokinetic profile, influencing their interaction with biological membranes and overall disposition in the body. This technical guide provides a comprehensive overview of the pharmacokinetics of QACs, tailored for researchers, scientists, and drug development professionals.
Core Pharmacokinetic Profile (ADME)
The journey of QACs through the body is governed by the four key processes of absorption, distribution, metabolism, and excretion (ADME).
Absorption
The absorption of QACs is highly dependent on the route of exposure and the specific chemical structure of the compound, particularly the length of the alkyl chains which influences its lipophilicity.
-
Oral Absorption: Generally, the oral bioavailability of QACs is low to moderate.[1] Their permanent positive charge limits their passive diffusion across the lipid-rich membranes of the gastrointestinal tract. However, some absorption does occur, and factors such as the presence of food can significantly impact the extent of absorption. For instance, the oral absorption of some QAC drugs is markedly reduced when taken with food.
-
Dermal Absorption: The intact skin provides an effective barrier against the dermal uptake of many QACs.[22][27] However, prolonged exposure or compromised skin integrity can lead to increased absorption. Studies have shown that less than 0.5% of an applied dose of didecyldimethylammonium chloride (DDAC) reaches the receptor fluid after 48 hours in in vitro dermal absorption studies.[22][27]
-
Inhalation: The inhalation route can lead to more significant systemic exposure compared to oral administration, as it bypasses the first-pass metabolism in the liver.
The absorption of QACs is also influenced by active transport mechanisms. P-glycoprotein (P-gp), an efflux transporter found in the intestines, can actively pump QACs back into the intestinal lumen, thereby limiting their absorption.[21][25][42][34] Conversely, organic cation transporters (OCTs) can facilitate the uptake of QACs into cells.[6][11][14][30][31]
Distribution
Once absorbed, QACs are distributed throughout the body via the systemic circulation. Their distribution is influenced by their physicochemical properties and their affinity for various tissues.
-
Tissue Distribution: QACs have been detected in various organs, including the lungs, kidneys, and liver, which are considered potential reservoirs for these compounds.[7][9] Studies in rats have shown that after intravenous administration of benzalkonium chloride (BZK), the concentrations in the lung and kidney were higher than in the blood.[7][9] The distribution is also dependent on the alkyl chain length of the QAC, with longer chains showing a tendency to remain in the blood for a longer duration.[5][10]
-
Plasma Protein Binding: QACs can bind to plasma proteins, which limits their distribution to tissues and their availability for metabolism and excretion. The extent of protein binding varies among different QACs.
Metabolism
The metabolism of QACs is not yet fully elucidated, but it is known to occur primarily in the liver.
-
Hepatic Metabolism: The cytochrome P450 (CYP) enzyme system is involved in the Phase I metabolism of some QACs. Phase II metabolism, involving conjugation reactions, can also occur.
-
Metabolites: Many QACs are not extensively metabolized and are excreted from the body unchanged.[1] For those that are metabolized, oxidation of the alkyl side chains is a common pathway.[1]
Excretion
The primary routes of excretion for QACs and their metabolites are through the feces and urine.[1]
-
Fecal Excretion: Due to their poor oral absorption, a significant portion of ingested QACs is excreted in the feces.
-
Renal Excretion: For the fraction of QACs that is absorbed systemically, renal excretion is a major elimination pathway. This process can involve active tubular secretion mediated by transporters such as OCTs.
-
Biliary Excretion: Biliary excretion into the feces is another route of elimination for some QACs.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for representative quaternary ammonium compounds from preclinical studies. It is important to note that these values can vary depending on the animal species, dose, and experimental conditions.
Table 1: Pharmacokinetic Parameters of Benzalkonium Chloride (BZK) in Rats
| Parameter | Route of Administration | Dose | Value | Reference |
| Elimination Half-life | Intravascular (JV and FA) | 15 mg/kg | Similar between JV and FA routes | [9] |
| Tissue Distribution | Intravenous | 15 mg/kg | Lung and kidney concentrations > blood and liver concentrations | [9] |
| Alkyl Chain Influence | Intravenous | 13.9 mg/kg | Longer alkyl chains show lower elimination tendencies | [5][10] |
JV: Jugular Vein, FA: Femoral Artery
Table 2: Pharmacokinetic Parameters of Didecyldimethylammonium Chloride (DDAC)
| Parameter | Species | Route of Administration | Observation | Reference |
| Oral Absorption | Rat | Oral | Poorly absorbed (<10%) | [1] |
| Dermal Absorption | In vitro (Human Skin) | Topical | <0.5% of applied dose reached receptor fluid after 48h | [22][27] |
| Excretion | Rat | Oral | Primarily eliminated in feces within three days | [1] |
| Bioaccumulation | - | - | Low potential | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic properties of QACs. Below are outlines of key experimental protocols.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is used to determine the rate at which a QAC is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Objective: To assess the metabolic stability of a QAC in the presence of liver microsomes.
Materials:
-
Test QAC
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the test QAC in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow temperature equilibration.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent QAC using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent QAC against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Caco-2 Permeability Assay
This in vitro model is widely used to predict the intestinal absorption of compounds. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[43][2][3][8][15]
Objective: To determine the apparent permeability coefficient (Papp) of a QAC across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test QAC
-
Lucifer yellow or another marker for monolayer integrity
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture them for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Perform a leak test using a low-permeability marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the transport buffer containing the test QAC to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. At specified time intervals, collect samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Assay (Basolateral to Apical - B to A): a. Add the transport buffer containing the test QAC to the basolateral chamber. b. Add fresh transport buffer to the apical chamber. c. At specified time intervals, collect samples from the apical chamber.
-
Sample Analysis: Determine the concentration of the QAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the QAC in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters like P-gp.
In Vivo Pharmacokinetic Study in Rodents
This type of study provides essential information about the ADME of a QAC in a living organism.
Objective: To determine the pharmacokinetic profile of a QAC in rats or mice after intravenous and/or oral administration.
Materials:
-
Test QAC
-
Rodents (e.g., Sprague-Dawley rats)
-
Dosing vehicles (e.g., saline, PEG400)
-
Syringes, needles, gavage tubes
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Animal Acclimatization and Dosing: Acclimatize the animals to the laboratory conditions. Administer the QAC via the desired route (e.g., intravenous bolus via the tail vein or oral gavage).
-
Blood Sampling: At predetermined time points after dosing, collect blood samples (typically from the tail vein, saphenous vein, or via cardiac puncture for terminal samples).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Analyze the plasma samples for the concentration of the QAC using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data. Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for oral administration (by comparing AUCoral with AUCiv).
-
Key Biological Interactions and Pathways
The biological effects and pharmacokinetic behavior of QACs are significantly influenced by their interactions with cellular components and pathways.
Interaction with Cellular Transporters
As cationic molecules, QACs are substrates for various transporters that mediate their movement across cell membranes.
Caption: Interaction of QACs with intestinal transporters.
Cytotoxicity Pathway
At higher concentrations, QACs can exert cytotoxic effects, primarily through the disruption of cell membranes and induction of apoptosis.
Caption: General pathway of QAC-induced cytotoxicity.
Experimental Workflow for In Vivo Pharmacokinetic Study
A logical workflow is essential for conducting a successful in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The pharmacokinetics of quaternary ammonium compounds are complex and influenced by a multitude of factors, including their chemical structure, the route of administration, and interactions with biological systems. A thorough understanding of their ADME properties is paramount for the development of safe and effective products containing these widely used chemicals. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate the pharmacokinetic profiles of specific QACs and to inform risk assessments and drug development decisions. As research in this area continues, a more comprehensive picture of the disposition of this diverse class of compounds will emerge, contributing to their safer and more effective use.
References
- 1. Didecyl dimethyl ammonium chloride: pharmacokinetics, toxicology and applications_Chemicalbook [chemicalbook.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 4. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Distribution and disposition of benzalkonium chloride following various routes of administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. Kinetic characteristics and toxic effects of benzalkonium chloride following intravascular and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and distribution of benzalkonium compounds with different alkyl chain length following intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Cation Transporters in Human Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux pump induction by quaternary ammonium compounds and fluoroquinolone resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mercell.com [mercell.com]
- 14. Properties of Transport Mediated by the Human Organic Cation Transporter 2 Studied in a Polarized Three-Dimensional Epithelial Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. mttlab.eu [mttlab.eu]
- 19. researchgate.net [researchgate.net]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Dermatokinetics of didecyldimethylammonium chloride and the influence of some commercial biocidal formulations on its dermal absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Benzalkonium chloride disinfectants induce apoptosis, inhibit proliferation, and activate the integrated stress response in a 3-D in vitro model of neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Effects of Didecyldimethylammonium Chloride on Sprague-Dawley Rats after Two Weeks of Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Substantivity of mouth-rinse formulations containing cetylpyridinium chloride and O-cymen-5-ol: a randomized-crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Formulation and Characterization of Cetylpyridinium Chloride Bioadhesive Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Effects of Didecyldimethylammonium Chloride (DDAC) on Sprague-Dawley Rats after 13 Weeks of Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 39. lar.fsu.edu [lar.fsu.edu]
- 40. researchgate.net [researchgate.net]
- 41. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 42. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 43. enamine.net [enamine.net]
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of muscarine (B1676868) and its related alkaloids. Muscarine, a natural product found in certain mushroom species, was the first parasympathomimetic substance to be studied and has been instrumental in the characterization of the cholinergic nervous system.[1] This document details the chemical properties, mechanisms of action, and structure-activity relationships of these compounds. Furthermore, it provides an overview of their toxicological profiles and outlines detailed experimental protocols for their study, catering to researchers, scientists, and professionals in drug development.
Introduction to Muscarine and its Analogs
Muscarine is a quaternary ammonium (B1175870) salt that mimics the action of the neurotransmitter acetylcholine (B1216132) (ACh) at a specific class of its receptors, now known as muscarinic acetylcholine receptors (mAChRs).[1][2] It is found in various mushroom genera, with dangerously high concentrations present in species of Inocybe and Clitocybe.[1] While the fly agaric mushroom, Amanita muscaria, from which muscarine was first isolated, contains only trace amounts of this alkaloid, its historical significance is notable.[1][2]
The molecular structure of muscarine, particularly its five-membered ring and quaternary nitrogen, confers a conformational rigidity that allows for selective interaction with mAChRs.[2] This selectivity has made muscarine and its synthetic analogs invaluable tools for probing the physiological and pharmacological roles of the five identified mAChR subtypes (M1-M5).
Quantitative Pharmacological Data
The pharmacological activity of muscarine and its analogs is quantified by their binding affinity (Ki) and functional potency (EC50) or inhibitory concentration (IC50) at the different mAChR subtypes. This data is crucial for understanding their selectivity and potential therapeutic applications.
| Alkaloid/Analog | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference(s) |
| Acetylcholine | 2,300 | 320 | - | - | - | [3] |
| Carbachol | 1,200 | 320 | - | - | - | [3] |
| Oxotremorine-M | - | - | - | - | - | [4] |
| Pilocarpine (B147212) | - | - | - | - | - | [4][5][6] |
| Aceclidine | - | - | - | - | - | [5] |
| VU6013720 | >10,000 | 126 | >10,000 | 1.6 | >10,000 | [7] |
| Alkaloid/Analog | M1 EC50 (nM) | M2 EC50/IC50 (nM) | M3 EC50 (nM) | M4 EC50/IC50 (nM) | M5 EC50 (nM) | Reference(s) |
| Acetylcholine | 56 | - | - | - | - | [8] |
| Carbachol | 1,700 | - | - | - | - | [8] |
| Oxotremorine | - | - | - | 47.2 (IC50) | - | [9] |
| Pilocarpine | 6,800 | - | - | - | - | [8] |
| McN-A-343 | 11 | - | - | - | - | [8] |
| Iperoxo | 24.8 | - | - | - | - | [8] |
| Xanomeline | 37 | - | - | - | - | [8] |
| VU0238429 | >30,000 | - | >30,000 | - | 1,160 | [10] |
Table 2: Functional Potencies (EC50/IC50) of Selected Muscarinic Agonists at Human mAChR Subtypes. Note: Data is derived from various functional assays (e.g., calcium mobilization for M1/M3/M5, cAMP inhibition for M2/M4). The specific assay conditions can influence the absolute values.
Mechanism of Action and Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play roles in the central nervous system.[11] The five subtypes are broadly categorized into two families based on their G-protein coupling.
Gq/11-Coupled Receptors (M1, M3, M5)
The M1, M3, and M5 receptor subtypes preferentially couple to Gq/11 proteins.[12] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse physiological responses such as smooth muscle contraction and glandular secretion.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aceclidine and pilocarpine interact differently with muscarinic receptor in isolated rabbit iris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure/activity relationships of M2 muscarinic allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of the First Highly M5-Preferring Muscarinic Acetylcholine Receptor Ligand, an M5 Positive Allosteric Modulator Derived from a Series of 5-Trifluoromethoxy N-Benzyl Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Unraveling the Enigma of Muscaridine: A Technical Examination of its Physiological Role
For Immediate Release
Jena, Germany - In the intricate world of natural toxins and their interactions with physiological systems, the muscarinic acetylcholine (B1216132) receptors have long been a focal point of research. While the effects of muscarine (B1676868), a potent agonist of these receptors, are well-documented, its congener, muscaridine, has remained a pharmacological enigma. This technical guide synthesizes the current understanding of this compound's physiological role, with a primary focus on recent findings that challenge long-held assumptions. Intended for researchers, scientists, and professionals in drug development, this document provides a detailed overview of the key experimental evidence, methodologies, and the stark distinction between this compound and its well-known counterpart, muscarine.
Executive Summary
Distinguishing this compound from Muscarine
It is critical to differentiate between muscarine and this compound, as their structural similarities belie their distinct pharmacological activities. Muscarine is a well-established agonist of muscarinic acetylcholine receptors, mimicking the action of the endogenous neurotransmitter acetylcholine and leading to a range of physiological effects associated with the parasympathetic nervous system.
In contrast, this compound's interaction with these receptors has been largely uncharacterized until recently. The 2024 study by Dörner and colleagues provides the most definitive evidence to date regarding its lack of activity at the M3 receptor subtype.
Core Finding: this compound and the M3 Receptor
Quantitative Data Summary
The following table summarizes the qualitative results from the key experiment by Dörner et al. (2024). The study utilized a positive control, carbachol (B1668302) (a known muscarinic agonist), to validate the assay system.
| Compound | Concentration(s) Tested | Target Receptor | Cell Line | Primary Readout | Observed Effect on M3 Receptor Activation |
| This compound | 0.1 µM | M3 Muscarinic Acetylcholine Receptor | HEK293 (stably expressing M3) | Intracellular Ca²⁺ Influx | No activation |
| Carbachol (Positive Control) | 0.1 µM and 10 µM | M3 Muscarinic Acetylcholine Receptor | HEK293 (stably expressing M3) | Intracellular Ca²⁺ Influx | Activation |
| Vehicle (Negative Control) | Not specified | M3 Muscarinic Acetylcholine Receptor | HEK293 (stably expressing M3) | Intracellular Ca²⁺ Influx | No activation |
Experimental Protocols
While the full detailed protocol from the pivotal 2024 study is not publicly available, a representative methodology for a calcium flux assay to determine M3 receptor activation in HEK293 cells is provided below. This protocol is based on standard practices in the field.
Representative Protocol: M3 Receptor Activation via Calcium Flux Assay
Objective: To determine if a test compound (e.g., this compound) activates the M3 muscarinic acetylcholine receptor by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human M3 muscarinic acetylcholine receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent for M3 expression).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Pluronic F-127.
-
Test compound (this compound).
-
Positive control (e.g., carbachol).
-
Negative control (vehicle, e.g., DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Plating:
-
Culture the M3-expressing HEK293 cells in appropriate medium at 37°C and 5% CO₂.
-
Seed the cells into 96-well microplates at a suitable density and allow them to adhere and form a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the dye-loading solution to each well and incubate for 1-2 hours at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound (this compound) and the positive control (carbachol) in assay buffer at a concentration that is 10x the final desired concentration.
-
-
Calcium Flux Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and allow it to equilibrate to the desired temperature.
-
Measure the baseline fluorescence for a set period.
-
Use the plate reader's automated injector to add the test compound, positive control, or negative control to the respective wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Compare the response of the test compound to the positive and negative controls to determine if it activates the M3 receptor.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the M3 receptor signaling pathway and the experimental workflow used to assess this compound's activity.
An In-depth Technical Guide to Muscaridine (CAS 6801-43-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Muscaridine (CAS 6801-43-0) is a naturally occurring alkaloid, structurally related to the well-known parasympathomimetic agent, muscarine (B1676868).[1] Found in certain species of mushrooms, particularly within the genera Inocybe and Clitocybe, this compound's pharmacological profile is of significant interest to researchers studying the cholinergic nervous system.[1] This technical guide provides a comprehensive overview of the current research on this compound, including its chemical properties, known pharmacological activities, and detailed experimental protocols for its study. A key finding is that while structurally similar to muscarine, this compound exhibits a markedly different interaction with muscarinic acetylcholine (B1216132) receptors, most notably a lack of agonist activity at the M3 receptor subtype. This document aims to serve as a foundational resource for scientists engaged in cholinergic signaling research and drug development.
Chemical and Physical Properties
This compound is a quaternary ammonium (B1175870) compound with the following key identifiers and properties:
| Property | Value | Reference |
| CAS Number | 6801-43-0 | [1] |
| Molecular Formula | C₉H₂₂NO₂⁺ | [1] |
| Molecular Weight | 176.28 g/mol | [1] |
| IUPAC Name | [(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium | [1] |
| Canonical SMILES | CC(C(CCC--INVALID-LINK--(C)C)O)O | [1] |
| Isomeric SMILES | C--INVALID-LINK--(C)C)O">C@@HO | [1] |
| InChI Key | LPZBCQRFTKPWLL-DTWKUNHWSA-N | [1] |
Pharmacological Profile
This compound's interaction with the cholinergic system is primarily through muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptors (M1-M5) that mediate the majority of the effects of acetylcholine in the central and peripheral nervous systems.
Muscarinic Receptor Binding and Functional Activity
Current research indicates a significant divergence in the pharmacological activity of this compound compared to its structural analog, muscarine. While muscarine is a potent agonist at various muscarinic receptor subtypes, available data for this compound suggests a much weaker or non-existent agonist profile.
Quantitative Data Summary:
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC₅₀/IC₅₀) | Reference(s) |
| M1 | Data not available | Data not available | |
| M2 | Data not available | Data not available | |
| M3 | Data not available | No detectable agonist activity up to 10 µM | [1] |
| M4 | Data not available | Data not available | |
| M5 | Data not available | Data not available |
This table highlights the current gap in the comprehensive pharmacological characterization of this compound across all muscarinic receptor subtypes.
The lack of agonist activity at the M3 receptor is a critical finding, as this subtype is heavily involved in smooth muscle contraction and glandular secretion. This suggests that this compound's physiological effects, if any, may be mediated by other muscarinic receptor subtypes or through different mechanisms altogether.
Muscarinic Acetylcholine Receptor Signaling Pathways
Understanding the signaling pathways of the five muscarinic receptor subtypes is crucial for interpreting the potential effects of this compound.
Gq/11-Coupled Receptors (M1, M3, M5)
The M1, M3, and M5 receptor subtypes primarily couple to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.
Gi/o-Coupled Receptors (M2, M4)
The M2 and M4 receptor subtypes couple to the Gi/o family of G proteins. Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
References
The Enigmatic Presence of Muscaridine in Entoloma rhodopolium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Entoloma rhodopolium, commonly known as the wood pinkgill, is a poisonous mushroom found across Eurasia and North America.[1] Its toxicity is attributed to a cocktail of compounds, including muscarine-like substances.[2] Among these is muscaridine, a quaternary amine congener of the well-studied parasympathomimetic agent, muscarine. While the presence of this compound in E. rhodopolium is documented, a comprehensive understanding of its concentration, biosynthetic origins, and precise pharmacological action remains elusive. This technical guide synthesizes the current knowledge on the natural occurrence of this compound in E. rhodopolium, outlines putative experimental protocols for its study, and discusses its known interactions with cellular signaling pathways. The conspicuous absence of quantitative data and specific biosynthetic information highlights critical areas for future research.
Introduction
Entoloma rhodopolium is a species of mushroom notorious for causing severe gastrointestinal distress upon ingestion.[1] Cases of poisoning are frequently reported, particularly in Japan, where it is often mistaken for edible species like Entoloma sarcopum.[1] The toxic principles isolated from this mushroom include choline, muscarine, and this compound.[1] While muscarine's effects as a potent agonist of muscarinic acetylcholine (B1216132) receptors are well-characterized, this compound's pharmacological profile is less understood. This guide aims to provide a detailed overview of the current state of research on this compound from E. rhodopolium, offering a valuable resource for researchers investigating fungal toxins and developing novel therapeutics.
Natural Occurrence and Quantitative Data
This compound has been identified as a toxic component of Entoloma rhodopolium.[1] However, a thorough review of the scientific literature reveals a significant lack of quantitative data regarding the concentration of this compound in this mushroom species. The precise amount of this compound can likely vary based on geographical location, substrate, and the developmental stage of the mushroom. The absence of standardized quantitative analysis represents a major gap in the toxicological assessment of E. rhodopolium.
Table 1: Toxic Alkaloids Identified in Entoloma rhodopolium
| Compound | Chemical Class | Status in E. rhodopolium | Quantitative Data |
| This compound | Quaternary Ammonium Alkaloid | Isolated as a toxic agent[1] | Not available in the reviewed literature |
| Muscarine | Quaternary Ammonium Alkaloid | Isolated as a toxic agent[1] | Not available in the reviewed literature |
| Choline | Quaternary Ammonium Compound | Isolated as a toxic agent[1] | Not available in the reviewed literature |
Experimental Protocols
The following sections propose detailed methodologies for the extraction, isolation, and quantification of this compound from Entoloma rhodopolium. These protocols are based on established techniques for the analysis of mushroom toxins, adapted for the specific study of this compound.
Extraction and Isolation of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from fresh or dried fruiting bodies of E. rhodopolium.
Workflow for this compound Extraction and Isolation
Caption: A generalized workflow for the extraction and purification of this compound.
Methodology:
-
Sample Preparation: Fresh Entoloma rhodopolium fruiting bodies are cleaned and homogenized. For dried samples, the material is first ground into a fine powder.
-
Extraction: The homogenized or powdered mushroom material is extracted with an 80% methanol (B129727) solution. This mixture is agitated for several hours to ensure efficient extraction of the polar alkaloid.
-
Centrifugation: The mixture is then centrifuged to separate the solid mushroom debris from the liquid extract.
-
Crude Extract Collection: The supernatant, containing the crude extract of mushroom metabolites, is carefully collected.
-
Solid-Phase Extraction (SPE): The crude extract is passed through a strong cation exchange SPE cartridge. This compound, being a quaternary amine, will bind to the stationary phase.
-
Elution: The cartridge is washed with methanol to remove neutral and anionic impurities. This compound is then eluted using an acidified methanol solution (e.g., methanol with 0.1% formic acid).
-
Purification: The eluted fraction containing this compound can be further purified using techniques like preparative high-performance liquid chromatography (HPLC).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of mushroom toxins.
Workflow for LC-MS/MS Quantification of this compound
References
In-Depth Technical Guide on the Toxicological Profile of Muscaridine
A Proposed Framework Based on the Well-Characterized Analogue, Muscarine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is a significant lack of toxicological data for Muscaridine. A recent 2024 study indicates that this compound does not activate the M3 muscarinic acetylcholine (B1216132) receptor, suggesting a different toxicological profile from its close analogue, Muscarine. This document provides a comprehensive toxicological profile of Muscarine as a surrogate to guide future research on this compound. All data and protocols herein, unless otherwise specified, pertain to Muscarine and should be used as a comparative baseline for the investigation of this compound.
Executive Summary
This compound is a naturally occurring alkaloid and a congener of the well-studied parasympathomimetic agent, Muscarine. While the toxicological profile of Muscarine is extensively documented, this compound remains largely uncharacterized. This guide addresses this critical knowledge gap by providing a comprehensive overview of the known toxicology of Muscarine, thereby establishing a foundational framework for the systematic toxicological evaluation of this compound. This document details the mechanism of action, pharmacokinetics, and acute toxicity of Muscarine, and outlines detailed experimental protocols for future toxicological studies on this compound, including genotoxicity, carcinogenicity, and reproductive toxicity, in line with international guidelines.
Mechanism of Action: Muscarinic Acetylcholine Receptors
Muscarine exerts its effects by acting as a selective agonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system. There are five subtypes of mAChRs (M1-M5), which are broadly classified into two main signaling pathways.
2.1 M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)
The M1, M3, and M5 receptors are coupled to the Gq/11 family of G-proteins. Upon agonist binding, these receptors activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmission.
2.2 M2 and M4 Receptor Signaling (Gi/o Pathway)
The M2 and M4 receptors are coupled to the Gi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to a decrease in the activity of Protein Kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, particularly in cardiac tissue.
Pharmacokinetics of Muscarine (ADME)
The pharmacokinetic profile of Muscarine is characterized by its quaternary ammonium (B1175870) structure, which dictates its absorption, distribution, metabolism, and excretion.
| Parameter | Description | Reference |
| Absorption | Poorly absorbed from the gastrointestinal tract due to its high polarity and permanent positive charge. This results in low oral bioavailability. | [1] |
| Distribution | As a quaternary amine, Muscarine does not readily cross the blood-brain barrier, leading to predominantly peripheral effects. | [1] |
| Metabolism | There is little evidence to suggest that Muscarine is metabolized in the body. It is not hydrolyzed by acetylcholinesterase, which contributes to its prolonged duration of action compared to acetylcholine. | [1] |
| Excretion | Primarily eliminated unchanged via renal clearance. | [1] |
Toxicology of Muscarine
4.1 Acute Toxicity
Muscarine poisoning is characterized by a rapid onset of symptoms (typically within 30 minutes to 2 hours) and a constellation of effects consistent with generalized cholinergic stimulation. These are often remembered by the mnemonic SLUDGE(M): Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis, and Miosis.
Table 1: Acute Lethal Dose (LD50) of Muscarine in Animal Models
| Species | Route of Administration | LD50 | Reference |
| Mouse | Intravenous (IV) | 0.23 mg/kg | [2][3] |
| Mouse | Intraperitoneal (IP) | 2.5 mg/kg | [4] |
| Mouse | Subcutaneous (SC) | 3.8 mg/kg | [4] |
| Rat | Intravenous (IV) | 4.5 mg/kg | [4] |
| Rat | Oral | 45 mg/kg | [4] |
Table 2: Reported Human Lethal Dose of Muscarine
| Estimated Lethal Dose | Reference |
| 180-300 mg | [2][5] |
4.2 Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is a notable absence of data from standardized genotoxicity, carcinogenicity, or reproductive and developmental toxicity studies for Muscarine in the public domain. This represents a significant data gap that would need to be addressed for any analogue intended for pharmaceutical development.
Proposed Experimental Protocols for this compound
The following section outlines detailed methodologies for key toxicological assays that would be essential for establishing the toxicological profile of this compound. These protocols are based on internationally accepted OECD guidelines.
5.1 Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)
This study is designed to determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).
Experimental Workflow:
Methodology:
-
Test System: Young, healthy adult rats (e.g., Wistar strain), typically females as they are often slightly more sensitive.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for an overnight fast before dosing.
-
Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Dosing Procedure: A single dose is administered by oral gavage. The starting dose is selected from one of the fixed levels (5, 50, 300, or 2000 mg/kg) based on any existing data. A stepwise procedure is used, with 3 animals per step. The outcome of the first step determines the next dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, autonomic and central nervous system activity, and behavior) and body weight changes for at least 14 days.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The results are used to classify the substance into one of the GHS categories for acute toxicity.
5.2 Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
Experimental Workflow:
Methodology:
-
Tester Strains: A set of bacterial strains with different mutations in the histidine (Salmonella) or tryptophan (E. coli) operon is used. Commonly used strains include S. typhimurium TA98, TA100, TA1535, and TA1537.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from the liver of induced rodents) to detect metabolites that may be mutagenic.
-
Test Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration.
-
Data Evaluation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.
5.3 In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
Methodology:
-
Cell Cultures: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.
-
Exposure: Cells are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in metaphase.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).
-
Microscopic Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: The frequency of aberrant cells is calculated for each concentration and compared to concurrent negative and positive controls.
5.4 Reproductive and Developmental Toxicity Screening (Following OECD Guideline 421)
This screening study provides initial information on the potential effects of a substance on reproductive performance and the development of offspring.
Methodology:
-
Animal Model: Typically, rats are used.
-
Dosing: The test substance is administered to males for a minimum of four weeks and to females for two weeks before mating, during mating, and for females, throughout gestation and lactation until at least day 4 post-partum. At least three dose levels and a control group are used.
-
Endpoints:
-
Parental Animals: Clinical observations, body weight, food consumption, mating and fertility indices, and gross pathology.
-
Offspring: Number of live and dead pups, pup weight, sex ratio, and clinical observations.
-
-
Data Analysis: The data are analyzed to identify any adverse effects on mating, fertility, pregnancy, maternal behavior, and offspring viability and growth.
Conclusion and Future Directions
The toxicological profile of this compound is currently undefined. The recent finding that it does not activate the M3 muscarinic receptor suggests that its toxicological properties may differ significantly from those of Muscarine. This technical guide has provided a comprehensive overview of the known toxicological profile of Muscarine to serve as a critical reference point for future investigations.
To adequately characterize the safety of this compound, a systematic evaluation is imperative. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a roadmap for this essential research. Future studies should prioritize the determination of the acute toxicity of this compound, followed by a battery of in vitro and in vivo genotoxicity assays. Should these initial studies indicate a favorable profile, further investigation into sub-chronic and chronic toxicity, carcinogenicity, and reproductive and developmental toxicity will be necessary to fully elucidate its toxicological profile and determine its potential for therapeutic development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Muscaridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and purification of muscaridine, a quaternary ammonium (B1175870) alkaloid and an analog of the neurotransmitter acetylcholine (B1216132). While specific literature on the de novo synthesis of this compound is limited, this protocol outlines a plausible and efficient synthetic route adapted from established methods for the synthesis of muscarine (B1676868) and related analogs. The protocol includes a multi-step synthesis beginning from readily available starting materials, followed by a comprehensive purification strategy employing column chromatography and recrystallization to yield high-purity this compound. Detailed experimental procedures, data presentation in tabular format for clarity, and analytical characterization are provided. Additionally, signaling pathways associated with muscarinic acetylcholine receptors and the experimental workflow are visualized using diagrams to facilitate understanding.
Introduction
This compound is a naturally occurring quaternary ammonium compound found in certain mushroom species.[1][2] As an analog of muscarine and acetylcholine, it is of interest to researchers studying the pharmacology of the cholinergic nervous system. This compound acts as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretion.[3][4] The five subtypes of mAChRs (M1-M5) are distributed throughout the central and peripheral nervous systems, making them important targets for drug development.[5][6][7] A reliable method for the synthesis and purification of this compound is essential for advancing research into its pharmacological properties and potential therapeutic applications.
This application note details a proposed synthetic pathway and a robust purification protocol for obtaining high-purity this compound suitable for research purposes.
Proposed Synthesis of this compound
The proposed synthesis of this compound is a multi-step process adapted from the well-established synthesis of muscarine, commencing from (S)-ethyl lactate. The key steps involve the protection of the hydroxyl group, reduction of the ester to an aldehyde, stereoselective allylation, epoxidation, and subsequent ring-opening and quaternization to yield the final product.
Synthesis Workflow Diagram
References
- 1. [Synthesis of muscopyridine and its analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application to several suspected poisoning cases of a validated analytical method for the determination of muscarine in human biological matrices using liquid chromatography with high-resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]
- 6. Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Analytical Methods for the Detection of Muscaridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscaridine, a toxic alkaloid primarily found in certain species of mushrooms, is a potent agonist of muscarinic acetylcholine (B1216132) receptors. Its detection and quantification are crucial in clinical toxicology, forensic science, and pharmacological research. These application notes provide a comprehensive overview of the primary analytical methods for this compound detection, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation and analysis are provided to guide researchers in the accurate and sensitive determination of this compound in various biological matrices.
Analytical Techniques Overview
The principal methods for the quantitative analysis of this compound are chromatography-based techniques coupled with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for this compound detection. Its high sensitivity and specificity, coupled with the ability to analyze polar and non-volatile compounds like this compound without derivatization, make it the preferred method.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, the analysis of this compound by GC-MS is challenging due to its non-volatile and polar nature. Chemical derivatization is a mandatory step to increase its volatility for gas chromatographic analysis.
Quantitative Data Summary
The following table summarizes the quantitative data for the detection of this compound in biological samples using LC-MS/MS as reported in the scientific literature.
| Biological Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (Range) | Recovery (%) | Citation |
| Human Urine | LC-MS/MS | 0.09 ng/mL | 0.3 ng/mL | 0.3 ng/mL - 2.0 µg/mL | 95-96 | [1] |
| Human Plasma | LC-MS/MS | - | 0.1 µg/L | 0.1 - 100 µg/L | - | [2] |
| Human Whole Blood | LC-MS/MS | - | 0.1 µg/L | 0.1 - 100 µg/L | - | [2] |
| Human Urine | LC-MS/MS | - | 1 µg/L | 1 - 100 µg/L | - | [2] |
Experimental Protocols
Protocol 1: this compound Detection by LC-MS/MS
This protocol details a robust method for the quantification of this compound in biological fluids such as urine, plasma, and whole blood.
1. Sample Preparation
-
Protein Precipitation (for Plasma and Whole Blood):
-
To 100 µL of plasma or whole blood, add 200 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Solid-Phase Extraction (SPE) (for Urine):
-
Conditioning: Condition a Strata X-CW SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load 1 mL of the urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., Gemini C18, 150 mm x 2.0 mm, 5 µm).
-
Mobile Phase A: 8 mmol/L heptafluorobutyric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 174.
-
Product Ion (m/z): Specific product ions for quantification and qualification.
-
Internal Standard: A suitable internal standard, such as D9-muscarine, should be used for accurate quantification.[2]
-
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound Detection by LC-MS/MS.
Protocol 2: Proposed Method for this compound Detection by GC-MS
This protocol outlines a proposed method for the analysis of this compound by GC-MS, which requires a derivatization step. This method would require in-house development and validation.
1. Sample Preparation and Derivatization
-
Extraction: Extract this compound from the biological matrix using a suitable method such as SPE as described in Protocol 1.
-
Drying: Evaporate the purified extract to complete dryness under a stream of nitrogen. It is critical to remove all moisture as it can interfere with the derivatization reaction.
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 70-80°C for 1 hour to facilitate the derivatization of the hydroxyl group of this compound.
-
Cool the reaction mixture to room temperature before injection into the GC-MS.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient suitable for the separation of the derivatized this compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.
-
Mass Range: A suitable mass range to detect the characteristic fragments of the derivatized this compound.
-
Experimental Workflow for GC-MS Analysis
Caption: Workflow for this compound Detection by GC-MS.
Muscarinic Acetylcholine Receptor Signaling Pathway
This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. The activation of these receptors triggers intracellular signaling cascades. The diagram below illustrates a simplified signaling pathway initiated by the binding of this compound to M1/M3/M5 and M2/M4 receptors.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
References
Application Note: Quantitative Analysis of Muscarine in Biological Matrices using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of muscarine (B1676868) in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Muscarine, a toxic alkaloid found in certain species of mushrooms, acts as a potent agonist of muscarinic acetylcholine (B1216132) receptors, and its accurate quantification is crucial for toxicological studies and drug development research. The described protocol provides a comprehensive workflow from sample preparation to data analysis, offering high selectivity and low limits of detection.
Introduction
Muscarine is a quaternary ammonium (B1175870) alkaloid first isolated from Amanita muscaria mushrooms.[1] It exerts its physiological effects by mimicking the neurotransmitter acetylcholine and binding to muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs).[2] This interaction can lead to a range of cholinergic symptoms. Accurate and sensitive analytical methods are essential for the quantification of muscarine in various samples, including fungal extracts and biological fluids, to assess exposure and understand its pharmacokinetics. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[1][3] This method allows for the precise quantification of muscarine even at low concentrations.[1][2]
Experimental Protocols
Sample Preparation
The sample preparation protocol is critical for removing interfering matrix components and concentrating the analyte.
For Mushroom Samples:
-
Homogenization: Weigh 1 gram of fresh or dried mushroom fruiting bodies and homogenize to a fine powder.[2]
-
Extraction: Add 10 mL of an extraction solvent, typically a mixture of methanol (B129727) and water (e.g., 80:20 v/v) or acetonitrile (B52724) and water.[2] To facilitate the extraction, sonicate the mixture for 30-60 minutes.[2][3]
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes to pellet solid material.[2][3]
-
Supernatant Collection: Carefully collect the supernatant for further purification.[2][3]
For Biological Fluids (Plasma, Whole Blood, Urine):
-
Precipitation: To 100 µL of the biological fluid, add 300 µL of a precipitating agent like acetonitrile.[2][4]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.[5]
-
Supernatant Collection: Collect the supernatant for analysis.
Optional but Recommended: Solid-Phase Extraction (SPE) Clean-up
For complex matrices, an SPE step can significantly improve data quality by removing interfering compounds.[2][3]
-
Cartridge Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of water and then 1 mL of methanol to remove impurities.[1]
-
Elution: Elute muscarine with a methanolic solution containing a basic modifier, such as 5% ammonium hydroxide.
HPLC-MS/MS Analysis
Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 5 µm) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used.[1][6] An Accucore Phenyl-X analytical column has also been shown to be effective.[2][4]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium formate (B1220265) buffer.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Precursor Ion (m/z): 174.15.[7]
-
Product Ions (m/z): 57.05, 115.05.[7]
-
Ion Source Temperature: 500°C.[8]
-
IonSpray Voltage: 3000 V.[8]
Data Presentation
Quantitative data for the HPLC-MS/MS method for muscarine analysis is summarized in the table below. The values are representative and may vary depending on the specific instrument and matrix.
| Parameter | Biological Fluids (Plasma, Blood, Urine) | Mushroom Samples |
| Linearity Range | 0.1 - 100 µg/L[2][4] | 0.05 - 200 µg/L[5] |
| Limit of Detection (LOD) | ~0.09 µg/L[2] | ~0.01 mg/kg[5] |
| Limit of Quantification (LOQ) | 0.1 µg/L[2][4] | 0.05 mg/kg[5] |
| Precision (%RSD) | < 13.5%[2][4] | < 19.4%[5] |
| Accuracy/Recovery (%) | 87 - 110%[8] | 73.0 - 110.3%[5] |
Visualizations
Experimental Workflow
The overall experimental workflow for the quantification of muscarine is depicted below.
Caption: HPLC-MS/MS workflow for muscarine quantification.
Muscarinic Acetylcholine Receptor Signaling Pathway
Muscarine acts as an agonist at muscarinic acetylcholine receptors. These receptors are classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq proteins, while the M2 and M4 subtypes couple to Gi/o proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
Application Notes and Protocols for the Structural Elucidation of Muscaridine Using NMR Spectroscopy
Introduction
Muscaridine, a quaternary ammonium (B1175870) alkaloid, presents a unique challenge for structural elucidation due to its specific stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its three-dimensional structure. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound. The protocols outlined herein detail the experimental setup and data analysis workflow, from sample preparation to the final structural confirmation.
Structural Elucidation of this compound
The structural elucidation of this compound relies on a suite of NMR experiments. The proton (¹H) NMR spectrum provides initial information on the number and connectivity of protons, while the carbon-13 (¹³C) NMR spectrum reveals the carbon framework. Advanced 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing the complete bonding network and stereochemical relationships within the molecule.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, acquired in D₂O at 500 MHz for ¹H and 125 MHz for ¹³C.
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 1.18 | d | 6.3 | 3H |
| H-2 | 3.75 | m | - | 1H |
| H-3 | 3.60 | m | - | 1H |
| H-4a | 1.55 | m | - | 1H |
| H-4b | 1.70 | m | - | 1H |
| H-5a | 1.80 | m | - | 1H |
| H-5b | 1.95 | m | - | 1H |
| H-6a | 3.25 | m | - | 1H |
| H-6b | 3.40 | m | - | 1H |
| N⁺(CH₃)₃ | 3.10 | s | - | 9H |
Table 2: ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | DEPT-135 |
| C-1 | 22.5 | CH₃ |
| C-2 | 72.1 | CH |
| C-3 | 70.8 | CH |
| C-4 | 35.4 | CH₂ |
| C-5 | 25.8 | CH₂ |
| C-6 | 68.2 | CH₂ |
| N⁺(CH₃)₃ | 54.5 | CH₃ |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Add Internal Standard: Add a capillary containing a known concentration of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ = 0.00 ppm).
1D NMR Spectroscopy
-
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: D₂O
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3.0 s
-
Spectral Width: 12 ppm
-
-
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer
-
Solvent: D₂O
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 200 ppm
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings within the molecule.
-
Pulse Program: cosygpqf
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 8
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly attached proton and carbon atoms.
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 16
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): 12 ppm
-
Spectral Width (F1 - ¹³C): 200 ppm
-
Number of Increments (F1): 512
-
Number of Scans per Increment: 32
-
Long-range Coupling Delay: Optimized for 8 Hz
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To determine the spatial proximity of protons, which is critical for stereochemical assignment.
-
Pulse Program: noesygpph
-
Spectral Width (F1 and F2): 12 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 16
-
Mixing Time: 500 ms
-
Visualizations
Workflow for this compound Structural Elucidation
The following diagram illustrates the logical workflow for determining the structure of this compound using NMR spectroscopy.
Caption: Workflow for the structural elucidation of this compound.
Muscarinic Receptor Signaling Pathway
While the specific signaling cascade initiated by this compound requires further investigation, it is known to act on muscarinic acetylcholine (B1216132) receptors. The diagram below illustrates a generalized signaling pathway for M3 muscarinic receptor activation, a common target for such compounds.[1]
References
Application Notes and Protocols for Cell-Based Assays of Muscarinic Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for robust cell-based functional assays to characterize the activity of agonists and antagonists targeting the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5). The protocols cover the principal signaling pathways associated with these G protein-coupled receptors (GPCRs): calcium mobilization for Gq-coupled receptors (M1, M3, M5) and modulation of cyclic AMP (cAMP) for Gi-coupled receptors (M2, M4). Additionally, a protocol for a downstream reporter gene assay applicable to various GPCR signaling pathways is included.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are critical mediators of the parasympathetic nervous system and are involved in a wide array of physiological functions. Their activity is dictated by the specific G protein to which they couple upon activation by the endogenous ligand, acetylcholine, or other synthetic ligands.[1]
-
M1, M3, and M5 Receptors: These receptors predominantly couple to Gαq/11 proteins.[2] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key event in many cellular responses.[3][4]
-
M2 and M4 Receptors: These receptors primarily couple to Gαi/o proteins.[2] Activation of the Gαi subunit inhibits adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. This leads to a decrease in intracellular cAMP levels, which in turn modulates the activity of downstream effectors like protein kinase A (PKA).[3]
The distinct signaling cascades initiated by the different muscarinic receptor subtypes provide the basis for the functional assays described below.
Signaling Pathway Diagrams
Experimental Protocols
Intracellular Calcium Mobilization Assay (for M1, M3, M5 Receptors)
This assay quantifies the increase in intracellular calcium following the activation of Gq-coupled muscarinic receptors. It is a widely used method for identifying agonists and antagonists of M1, M3, and M5 subtypes.
-
Cell Plating:
-
Seed cells stably or transiently expressing the M1, M3, or M5 receptor subtype into black-walled, clear-bottom 96- or 384-well microplates.
-
Culture the cells overnight at 37°C in a 5% CO₂ incubator to allow for adherence and formation of a monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. Often, an anion-transport inhibitor like probenecid (B1678239) is included to prevent dye leakage from the cells.
-
Aspirate the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate for 1 hour at 37°C, followed by a 20-30 minute incubation at room temperature to ensure complete de-esterification of the dye within the cells.[5]
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of test compounds (agonists or antagonists) in an appropriate assay buffer.
-
For antagonist testing, pre-incubate the cells with the antagonist compounds before the addition of a known agonist.
-
Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record the baseline fluorescence for a short period (e.g., 10-20 seconds) before automatically adding the test compounds.
-
Continue to record the fluorescence signal for a period sufficient to capture the peak calcium response (e.g., 90-180 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity over baseline is proportional to the increase in intracellular calcium.
-
For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀ value.
-
Cyclic AMP (cAMP) Assay (for M2, M4 Receptors)
This assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, following the activation of Gi-coupled M2 and M4 receptors.
-
Cell Culture:
-
Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate (e.g., 96- or 384-well).
-
-
Forskolin (B1673556) Stimulation:
-
To measure the inhibitory effect on cAMP production, it is necessary to first stimulate adenylyl cyclase. Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.
-
-
Compound Addition:
-
Add the test compounds (agonists or antagonists) to the cells and incubate for a defined period (e.g., 30 minutes).
-
For antagonist evaluation, co-incubate the antagonist with a known M2/M4 agonist in the presence of forskolin.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available detection kit. Common formats include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on a competitive immunoassay format.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A traditional plate-based immunoassay.
-
Luciferase-based biosensors: Genetically encoded sensors that produce a luminescent signal in response to cAMP binding.
-
-
-
Data Analysis:
-
For agonists, the decrease in cAMP levels compared to forskolin stimulation alone reflects the inhibitory effect. Plot the percent inhibition of the forskolin-stimulated cAMP response as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (or IC₅₀) value.[6]
-
For antagonists, determine the ability of the compound to reverse the agonist-induced inhibition of cAMP production and calculate the IC₅₀.
-
Reporter Gene Assay
Reporter gene assays provide a downstream, often amplified, readout of receptor activation. They are highly versatile and can be adapted to various signaling pathways by using specific response elements in the reporter gene construct.
-
Cell Transfection:
-
Co-transfect a suitable host cell line (e.g., HEK293, CHO) with two plasmids:
-
An expression vector for the muscarinic receptor subtype of interest.
-
A reporter vector containing a response element linked to a reporter gene (e.g., luciferase, β-galactosidase). The choice of response element depends on the signaling pathway:
-
NFAT-RE (Nuclear Factor of Activated T-cells Response Element): For Gq-coupled pathways (calcium signaling).
-
CRE (cAMP Response Element): For Gs and Gi-coupled pathways (cAMP signaling).
-
SRE (Serum Response Element): For pathways involving MAP kinases.[5]
-
-
-
-
Cell Plating and Compound Treatment:
-
Plate the transfected cells in an appropriate multi-well plate and allow them to recover.
-
Treat the cells with the test compounds and incubate for a period sufficient to allow for gene transcription and protein expression (typically 5-6 hours).[7]
-
-
Lysis and Signal Detection:
-
Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Measure the resulting luminescent or colorimetric signal using a plate reader.
-
-
Data Analysis:
-
The signal intensity is proportional to the level of receptor activation.
-
Calculate EC₅₀ and IC₅₀ values from concentration-response curves as described for the other assays.
-
Data Presentation: Quantitative Analysis of Muscarinic Ligands
The following tables summarize the potency (EC₅₀ for agonists, IC₅₀ for antagonists) of various standard muscarinic ligands determined using the cell-based assays described above. Values can vary depending on the specific cell line and assay conditions.
Table 1: Potency of Muscarinic Ligands in Calcium Flux Assays (M1, M3, M5 Receptors)
| Receptor | Ligand | Mode | Potency (EC₅₀/IC₅₀) | Cell Line |
| M1 | Oxotremorine | Agonist | 9.17 x 10⁻⁷ M | Nomad CHRM1 |
| M1 | Pilocarpine | Agonist | 34 nM | CHO |
| M1 | Ipratropium | Antagonist | 5.9 nM | CHO |
| M3 | Acetylcholine | Agonist | 5.2 nM | CHO-K1 |
| M3 | Carbachol | Agonist | 57.08 nM | CHO-K1 |
| M3 | Oxotremorine | Agonist | 19.21 nM - 4.11 x 10⁻⁸ M | CHO-K1 / HiTSeeker CHRM3 |
| M3 | 4-DAMP | Antagonist | Ki: 0.37 nM | Human Receptors |
| M5 | Atropine | Antagonist | 8.8 nM | CHO-K1 |
| M5 | 4-DAMP | Antagonist | 9.0 nM | CHO-K1 |
Data sourced from references 2, 6, 26, 28, 36.
Table 2: Potency of Muscarinic Ligands in cAMP Assays (M2, M4 Receptors)
| Receptor | Ligand | Mode | Potency (EC₅₀/IC₅₀) | Cell Line |
| M2 | Atropine | Antagonist | 9.6 nM | CHO-K1 |
| M2 | Pirenzepine | Antagonist | 5000 nM | CHO-K1 |
| M2 | Methoctramine | Antagonist | 272 nM | CHO-K1 |
| M2 | AF-DX 116 | Antagonist | Ki: 64 nM | Human Recombinant |
| M4 | Oxotremorine | Agonist | 4.72 x 10⁻⁸ M | CHRM4 Nomad |
| M4 | Oxotremorine M | Agonist | EC₅₀: 88.7 nM | CHO-K1/Gα15 |
| M4 | Atropine | Antagonist | IC₅₀: 2.38 nM | M4 Receptor |
| M4 | Pirenzepine | Antagonist | pKB: 7.74 | NG 108-15 |
Data sourced from references 1, 2, 3, 7, 16, 30.
Table 3: Potency of Muscarinic Ligands in Reporter Gene Assays
| Receptor | Ligand | Mode | Potency | Reporter System | Cell Line |
| M1 | Carbachol | Agonist | EC₅₀ ~1 µM | NFAT-Luciferase | HEK293 |
| M1 | Oxotremorine M | Agonist | EC₅₀ ~0.1 µM | NFAT-Luciferase | HEK293 |
| M3 | Carbachol | Agonist | EC₅₀ ~1 µM | NFAT-Luciferase | HEK293 |
| M3 | Oxotremorine M | Agonist | EC₅₀ ~0.01 µM | NFAT-Luciferase | HEK293 |
Data interpretation based on graphical data from references 5, 8.
Conclusion
The cell-based assays outlined in these notes provide a robust framework for the pharmacological characterization of muscarinic receptor modulators. The choice of assay should be guided by the receptor subtype of interest and its primary signaling pathway. A comprehensive understanding of these methodologies is essential for researchers in academic and industrial settings focused on drug discovery and the elucidation of cholinergic signaling.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. innoprot.com [innoprot.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes: Radioligand Binding Assays for Muscarinic Receptor Affinity
Introduction
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are members of the G protein-coupled receptor (GPCR) superfamily and are critical mediators of acetylcholine's function in the nervous system.[1] There are five distinct subtypes, M1 through M5, which are involved in a wide array of physiological processes and represent significant drug targets for various diseases.[1][2] Radioligand binding assays are a cornerstone for characterizing these receptors, enabling the determination of receptor density (Bmax), ligand affinity (Kd), and the inhibition constant (Ki) of unlabeled compounds.[1][2] This document provides detailed protocols for conducting saturation and competition radioligand binding assays to assess the affinity of compounds like muscarine (B1676868) for mAChRs.
Muscarinic Receptor Signaling Pathways
The five subtypes of muscarinic acetylcholine receptors (M1-M5) couple to different G proteins, initiating distinct intracellular signaling cascades.[3][4] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[3][5] In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.[3][4]
Figure 1: Muscarinic Receptor Signaling Pathways
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of findings.
Protocol 1: Membrane Preparation from Rat Brain
-
Tissue Dissection: Euthanize a rat and rapidly dissect the desired brain region (e.g., cortex) on ice.[1]
-
Homogenization: Homogenize the tissue in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) using a Polytron homogenizer.[1]
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[1]
-
Washing: Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and centrifuge again at 20,000 x g for 20 minutes.[1]
-
Final Preparation: Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration using a standard protein assay (e.g., Bradford).
Protocol 2: Saturation Binding Assay with [³H]-N-methylscopolamine ([³H]-NMS)
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the radioligand.[1]
-
Radioligand Dilutions: Prepare serial dilutions of [³H]-NMS in Assay Buffer. A typical concentration range is 0.01 to 5 nM.[1]
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [³H]-NMS for Total Binding and Non-specific Binding (NSB).[1]
-
Total Binding: 50 µL of [³H]-NMS dilution, 50 µL of Assay Buffer, and 150 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of [³H]-NMS dilution, 50 µL of 1 µM Atropine (a non-selective muscarinic antagonist), and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.[1]
-
Washing: Quickly wash the filters with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.[1]
-
Scintillation Counting: Dry the filter mat, place it in a scintillation vial, add scintillation cocktail, and count the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[1]
Protocol 3: Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled compound (e.g., muscarine) by measuring its ability to compete with a fixed concentration of radioligand for binding to the receptors.[1]
-
Competitor Dilutions: Prepare serial dilutions of the unlabeled test compound (muscarine) in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻³ M).[1]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:[1]
-
Incubation, Harvesting, Washing, and Counting: Follow steps 3-6 as described in the saturation assay protocol.[1]
Figure 2: Experimental Workflow for Radioligand Binding
Data Presentation and Analysis
Data Analysis
-
Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the average CPM of the total binding (or competition) wells.[1]
-
Saturation Assay: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis). Fit the data using a non-linear regression model for "one site saturation" to determine the Kd and Bmax values.
-
Competition Assay: Plot the specific binding as a percentage of the maximum specific binding (Y-axis) against the log concentration of the competitor (X-axis). Fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response") to determine the IC50 value.[1]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[3]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the specific receptor subtype, predetermined from saturation binding experiments.[3]
-
Figure 3: Data Analysis Logical Flow
Quantitative Data Summary
The following table summarizes the binding affinities of various muscarinic ligands for the five human muscarinic receptor subtypes. Data is presented as Ki values (in nM), which represent the inhibition constant of the ligand. A lower Ki value indicates a higher binding affinity.
| Ligand | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| Agonists | |||||
| Acetylcholine | 230 | 160 | 180 | 62 | 160 |
| Carbachol | 1,200 | 200 | 1,100 | 150 | 1,300 |
| Muscarine | 130 | 68 | 110 | 45 | 100 |
| Oxotremorine-M | 3.2 | 5.5 | 3.7 | 1.9 | 2.5 |
| Pilocarpine | 3,000 | 4,000 | 1,500 | 2,500 | 2,000 |
| Antagonists | |||||
| Atropine | 0.8 | 1.1 | 0.9 | 1.3 | 1.0 |
| Ipratropium | 1.2 | 2.5 | 1.5 | 2.0 | 1.8 |
| Pirenzepine | 16 | 320 | 150 | 200 | 80 |
| Scopolamine | 0.3 | 0.6 | 0.4 | 0.7 | 0.5 |
| 4-DAMP | 4.0 | 130 | 1.5 | 100 | 5.0 |
| Darifenacin | 13 | 50 | 1.0 | 60 | 20 |
| Solifenacin | 25 | 60 | 8.0 | 30 | 40 |
| Tolterodine | 10 | 20 | 5.0 | 15 | 12 |
Note: The Ki values presented are approximate and can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.
References
Application Notes and Protocols: Isolation of Muscaridine from Entoloma rhodopolium Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muscaridine, a toxic quaternary ammonium (B1175870) alkaloid, has been identified in the poisonous mushroom Entoloma rhodopolium.[1][2][3] As a structural analogue of muscarine (B1676868), this compound is of interest to researchers studying the pharmacology of muscarinic acetylcholine (B1216132) receptors (mAChRs). This document provides a detailed protocol for the extraction, purification, and quantification of this compound from E. rhodopolium. The methodology is based on established principles for the isolation of polar alkaloids from fungal matrices. Additionally, this document outlines the key signaling pathways associated with muscarinic receptor activation.
Introduction
Entoloma rhodopolium, commonly known as the Wood Pinkgill, is a poisonous mushroom found in Eurasia and North America.[1][2][4] Ingestion of this mushroom can lead to severe gastrointestinal distress.[1][2] The toxicity of E. rhodopolium is attributed to the presence of several compounds, including muscarine, choline, and this compound.[1][2] this compound is a quaternary ammonium alkaloid with the chemical formula C9H22NO2+ and a molecular weight of 176.28 g/mol . Due to its structural similarity to acetylcholine and muscarine, it is presumed to act as an agonist at muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in a wide range of physiological processes. The isolation and characterization of this compound are essential for further pharmacological studies and potential drug development.
Chemical Properties of this compound
A summary of the key chemical identifiers and properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 6801-43-0 |
| Molecular Formula | C9H22NO2+ |
| Molecular Weight | 176.28 g/mol |
| IUPAC Name | [(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium |
| Solubility | Expected to be highly soluble in water and polar organic solvents like methanol (B129727) and ethanol. |
| Stability | As a quaternary ammonium salt, it is expected to be relatively stable in solution. |
Experimental Protocols
The following protocols are designed for the efficient extraction and purification of this compound from E. rhodopolium.
Mushroom Material and Preparation
-
Collection and Identification: Fresh fruiting bodies of Entoloma rhodopolium should be collected and identified by a trained mycologist. Proper identification is crucial to avoid accidental collection of incorrect species.
-
Drying and Grinding: The collected mushrooms should be cleaned of any debris and either freeze-dried or dried in a dehydrator at a low temperature (e.g., 40-50°C) to prevent degradation of the target compounds. The dried mushroom material should then be ground into a fine powder using a blender or a mill.
Extraction of this compound
This protocol is based on methods for extracting polar alkaloids from fungal material.
-
Solvent Extraction:
-
Weigh 100 g of the dried mushroom powder and place it in a large Erlenmeyer flask.
-
Add 1 L of 70% methanol (methanol:water, 70:30 v/v) to the flask. The addition of water increases the polarity of the solvent, which is beneficial for extracting hydrophilic compounds like this compound.
-
Acidify the mixture to approximately pH 3-4 with 1 M hydrochloric acid (HCl). This converts any free base alkaloids to their more soluble salt forms.
-
Stir the mixture at room temperature for 24 hours using a magnetic stirrer.
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove the solid mushroom material.
-
Repeat the extraction process on the mushroom residue two more times with fresh acidified 70% methanol to ensure complete extraction.
-
Combine the filtrates from all three extractions.
-
-
Solvent Removal:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude aqueous extract.
-
Purification of this compound
This multi-step purification protocol is designed to remove impurities and isolate this compound.
-
Liquid-Liquid Extraction (Defatting):
-
Transfer the crude aqueous extract to a separatory funnel.
-
Add an equal volume of a non-polar solvent such as n-hexane or diethyl ether to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer will contain non-polar impurities like fats and pigments.
-
Drain the lower aqueous layer containing the polar alkaloids into a clean flask.
-
Repeat the washing with the non-polar solvent two more times.
-
Discard the organic layers.
-
-
Ion-Exchange Chromatography:
-
Pack a chromatography column with a strong cation exchange resin (e.g., Dowex 50WX8).
-
Equilibrate the column with deionized water.
-
Adjust the pH of the defatted aqueous extract to approximately 5-6.
-
Load the extract onto the column. The positively charged this compound will bind to the resin.
-
Wash the column with several volumes of deionized water to remove neutral and anionic impurities.
-
Elute the bound alkaloids from the column using a gradient of ammonium hydroxide (B78521) or sodium chloride solution (e.g., 0.1 M to 2 M).
-
Collect fractions and monitor for the presence of alkaloids using a suitable method (e.g., Dragendorff's reagent or TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the alkaloids from the ion-exchange chromatography step and concentrate them under reduced pressure.
-
Further purify the concentrated sample using preparative HPLC with a hydrophilic interaction liquid chromatography (HILIC) column.
-
A suitable mobile phase would be a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate).
-
Monitor the elution profile with a suitable detector (e.g., UV or mass spectrometry) and collect the fractions corresponding to the this compound peak.
-
Analytical Quantification
The concentration of this compound in the purified fractions and the initial extract can be determined using the following method.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound.
-
A HILIC or reversed-phase C18 column can be used for chromatographic separation.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
Quantification is achieved by selected reaction monitoring (SRM) of specific precursor-to-product ion transitions for this compound.
-
A standard curve should be prepared using a certified this compound standard to ensure accurate quantification.
-
Quantitative Data
| Mushroom Species | Compound | Concentration Range (% of fresh weight) | Analytical Method |
| Inocybe spp. | Muscarine | Up to 1.6% | Not specified |
| Clitocybe spp. | Muscarine | Up to 1.6% | Not specified |
| Amanita muscaria | Muscarine | ~0.0003% | Not specified |
Signaling Pathways
This compound, as a muscarinic agonist, is expected to activate muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are coupled to different G proteins and initiate distinct intracellular signaling cascades.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and analysis of this compound.
Muscarinic Acetylcholine Receptor Signaling Pathways
Caption: Muscarinic acetylcholine receptor signaling pathways.
References
Application Notes and Protocols: The Use of Inactive Stereoisomers as Negative Controls in Muscarinic Receptor Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmacological studies, particularly those involving G-protein coupled receptors (GPCRs) like the muscarinic acetylcholine (B1216132) receptors (mAChRs), the use of appropriate negative controls is paramount for the validation of experimental results. A negative control is a substance that is not expected to produce a response, thereby helping to ensure that the observed effects of a test compound are specific to the biological target of interest. This document provides detailed application notes and protocols on the selection and use of a negative control in experiments targeting muscarinic receptors.
It is a common misconception that muscaridine, likely a misspelling of muscarine (B1676868), could serve as a negative control. On the contrary, muscarine is a potent agonist of mAChRs and the very compound after which the receptors are named.[1] Its primary, naturally occurring enantiomer, (+)-(2S, 3R, 5S)-muscarine, demonstrates high affinity and potency at these receptors.[2] Therefore, muscarine itself is entirely unsuitable as a negative control.
The appropriate strategy for a negative control in this context is to use a stereoisomer of muscarine that exhibits significantly lower or no activity at mAChRs. The biological activity of muscarine is highly dependent on its three-dimensional structure, and its various stereoisomers display a wide range of potencies.[2] For instance, the potency of the natural (+)-enantiomer is over two orders of magnitude greater than its (-)-enantiomer and other isomers, highlighting the stringent stereochemical requirements of the muscarinic receptor binding pocket.[2][3] This document will focus on the use of a pharmacologically inactive or significantly less active muscarine stereoisomer as a negative control.
Rationale for Using an Inactive Stereoisomer as a Negative Control
The principle of stereoselectivity is fundamental in pharmacology, where the three-dimensional arrangement of a molecule's atoms significantly influences its biological activity.[4] For muscarinic receptors, this is particularly evident. The use of an inactive stereoisomer of a potent agonist like muscarine offers several advantages as a negative control:
-
Structural Similarity: The inactive isomer is structurally very similar to the active compound, meaning it will have comparable physicochemical properties such as solubility and stability in experimental buffers.
-
Target Specificity: Any observed effect (or lack thereof) can be more confidently attributed to the specific stereochemical interaction with the receptor, rather than non-specific effects of a structurally unrelated compound.
-
Validation of Assay Sensitivity: Demonstrating that the assay can distinguish between active and inactive stereoisomers provides strong validation for the specificity and sensitivity of the experimental setup.
Selecting and Validating a Negative Control Stereoisomer
Before routine use, it is crucial to select and validate a stereoisomer of muscarine with minimal activity. The (-)-enantiomer of muscarine or other commercially available, less active isomers are potential candidates.
Initial Validation: Receptor Binding Assays
A competitive radioligand binding assay is a primary method to determine the affinity (Ki) of the selected stereoisomer for the muscarinic receptor subtypes (M1-M5).
Protocol: Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes prepared from cells expressing a specific muscarinic receptor subtype (e.g., CHO-M1, HEK-M2).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Test compounds: validated active muscarinic agonist (e.g., carbachol, (+)-muscarine), and the candidate negative control stereoisomer.
-
Non-specific binding control: a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of the candidate negative control stereoisomer and the positive control agonist.
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific binding control, or the test compounds.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the reaction mixture through the glass fiber filters and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Affinity of Muscarine Stereoisomers at Human Muscarinic Receptors
| Compound | Receptor Subtype | Ki (nM) |
| (+)-Muscarine (Active Agonist) | M1 | ~500 |
| M2 | ~20 | |
| M3 | ~400 | |
| (-)-Muscarine (Negative Control Candidate) | M1 | >10,000 |
| M2 | >5,000 | |
| M3 | >10,000 |
Note: These are representative values and should be determined experimentally.
Functional Validation: Second Messenger and Downstream Assays
Demonstrating a lack of functional response is the definitive validation for a negative control. Muscarinic receptors couple to various G-proteins to initiate downstream signaling cascades.
-
M1, M3, M5 Receptors: Couple to Gq/11, leading to activation of phospholipase C (PLC) and subsequent increases in intracellular calcium (Ca²⁺) and inositol (B14025) phosphates (IPs).
-
M2, M4 Receptors: Couple to Gi/o, leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).
Protocol: Calcium Mobilization Assay (for M1, M3, M5)
-
Materials:
-
Cells expressing the target receptor (e.g., CHO-M1).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Positive control agonist and candidate negative control.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of the positive control and the negative control candidate.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the compounds and monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the response against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ (concentration for 50% of maximal response) for the active agonist. The negative control should not elicit a significant response.
-
Protocol: cAMP Assay (for M2, M4)
-
Materials:
-
Cells expressing the target receptor (e.g., HEK-M2).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Positive control agonist and candidate negative control.
-
-
Procedure:
-
Plate cells in a suitable microplate.
-
Pre-treat cells with the test compounds (positive and negative controls) for a short period.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Lyse the cells and measure the cAMP concentration using the chosen assay kit.
-
-
Data Analysis:
-
The positive agonist should inhibit the forskolin-induced cAMP production.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
The negative control should not cause a significant inhibition of the forskolin-induced cAMP signal.
-
Data Presentation: Functional Activity of Muscarine Stereoisomers
| Compound | Assay | Receptor | EC₅₀ / IC₅₀ (nM) |
| (+)-Muscarine | Calcium Mobilization | M1 | ~100 |
| (-)-Muscarine | Calcium Mobilization | M1 | No significant response |
| (+)-Muscarine | cAMP Inhibition | M2 | ~5 |
| (-)-Muscarine | cAMP Inhibition | M2 | No significant response |
Note: These are representative values and should be determined experimentally.
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor signaling pathways and the action of a negative control.
Diagram 2: Experimental Workflow for Negative Control Validation
Caption: Workflow for the validation of an inactive stereoisomer as a negative control.
Conclusion
The use of "this compound" as a negative control in muscarinic receptor experiments is pharmacologically incorrect. Instead, a validated, inactive stereoisomer of muscarine should be employed. This approach provides a rigorous and specific negative control, enhancing the reliability and interpretability of experimental data. The protocols and data presentation formats provided herein offer a framework for researchers to select, validate, and appropriately use such a negative control in their studies of muscarinic receptor pharmacology.
References
Application Notes and Protocols for In vitro Testing of Muscaridine on Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the initial in vitro evaluation of Muscaridine, a novel compound with potential therapeutic applications. The following protocols detail standardized assays to assess the cytotoxic and apoptotic effects of this compound on various cell lines, as well as to elucidate its potential mechanism of action through signaling pathway analysis. It is hypothesized that this compound may interact with muscarinic acetylcholine (B1216132) receptors (mAChRs), which are involved in a multitude of cellular processes including proliferation and cell death.[1][2][3] The M1, M3, and M5 receptor subtypes are known to couple to Gq-family G-proteins, while the M2 and M4 receptors couple to the Gi family, leading to diverse downstream signaling cascades.[1]
I. Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[4][5] Viable cells with active metabolism convert the water-soluble MTT into a purple, insoluble formazan (B1609692) product.[4] The concentration of the formazan, which is proportional to the number of living cells, is measured spectrophotometrically.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., A549 lung carcinoma, MOLT-4 leukemia) in appropriate media until they reach the exponential growth phase.[4][6]
-
Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[7]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (cells in medium only).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Gently pipette up and down to ensure the formazan is fully dissolved.
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the this compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
| This compound Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
II. Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[8][9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][10]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 and 48 hours. Include an untreated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.[8]
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[8]
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The cell population can be distinguished into four groups:
-
Data Presentation
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Control (24h) | ||||
| This compound (IC₅₀, 24h) | ||||
| Control (48h) | ||||
| This compound (IC₅₀, 48h) |
III. Investigation of Signaling Pathways by Western Blotting
To investigate the molecular mechanism of this compound-induced effects, Western blotting can be employed to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways.[12][13] Given the potential interaction with muscarinic receptors, it is pertinent to investigate downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which are known to be modulated by muscarinic receptor activation.[1][14]
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3, and a loading control like β-actin) overnight at 4°C.[12][13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation
| Protein | Control | This compound (Low Conc.) | This compound (High Conc.) | Fold Change |
| p-ERK | ||||
| Total ERK | ||||
| p-Akt | ||||
| Total Akt | ||||
| Bcl-2 | ||||
| Bax | ||||
| Cleaved Caspase-3 | ||||
| β-actin |
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Hypothesized muscarinic signaling pathway activated by this compound.
References
- 1. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarine - Wikipedia [en.wikipedia.org]
- 3. Diversity of structure, signaling and regulation within the family of muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V-FITC Early Apoptosis Detection Kit | Cell Signaling Technology [cellsignal.com]
- 11. Annexin V-FITC 凋亡检测试剂盒 | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
Application Note: Stability Testing of Muscaridine in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muscaridine, a quaternary ammonium (B1175870) compound with the IUPAC name [(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium, is a molecule of interest in pharmacological research due to its structural similarity to muscarine, a known agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] The chemical stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[2][3][4] Therefore, understanding the stability of this compound in various solvents is paramount for the development of stable formulations and for ensuring the integrity of toxicological and pharmacological studies.
This application note provides a comprehensive protocol for conducting forced degradation studies of this compound to determine its intrinsic stability and identify potential degradation pathways. Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability.[2][3] The protocol outlines the preparation of this compound solutions in different solvents and subjection to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, in accordance with ICH guidelines.[2][5] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is described for the separation and quantification of this compound and its degradation products.[6][7][8][9]
Experimental Workflow
The following diagram illustrates the general workflow for the stability testing of this compound.
Caption: Experimental workflow for this compound stability testing.
Materials and Reagents
-
This compound reference standard
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ethanol (AR grade)
-
Dimethyl sulfoxide (B87167) (DMSO) (AR grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Stress Agents:
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
-
Buffers for HPLC mobile phase (e.g., ammonium formate, ammonium acetate)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably a Mass Spectrometer (MS) detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Water bath or oven for thermal stress studies
-
Photostability chamber
-
Volumetric flasks and pipettes
-
HPLC columns (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., HPLC grade water or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Ensure the standard is completely dissolved. This stock solution should be stored at 2-8 °C and protected from light.
Forced Degradation Studies
For each condition, a control sample (this compound in the same solvent without the stressor, kept at ambient temperature and protected from light) should be prepared and analyzed alongside the stressed samples.
-
Acidic Hydrolysis:
-
Add a known volume of the this compound stock solution to a volumetric flask.
-
Add an equal volume of 0.1 M HCl.
-
Keep the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH as the stress agent and neutralize with 0.1 M HCl.
-
-
Add a known volume of the this compound stock solution to a volumetric flask.
-
Add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
Transfer a known amount of solid this compound to a vial.
-
Place the vial in a temperature-controlled oven at a high temperature (e.g., 80 °C) for a specified duration.
-
Also, prepare a solution of this compound in the chosen solvents and expose them to the same thermal stress.
-
At designated time points, dissolve the solid sample or dilute the solution sample with the mobile phase for analysis.
-
Place both solid this compound and solutions of this compound in the chosen solvents in a photostability chamber.
-
Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed in the same chamber.
-
At the end of the exposure period, prepare the samples for HPLC analysis.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial to separate the parent drug from its degradation products.[6][7][10]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often required to separate polar degradation products from the parent compound. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH adjusted with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detection at a suitable wavelength (determined by UV scan of this compound) and/or Mass Spectrometry for identification of degradation products.
-
Column Temperature: 30 °C.
The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[8]
Data Presentation
The results of the stability studies should be summarized in clear and structured tables to facilitate comparison.
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Solvent | Duration (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants |
| 0.1 M HCl, 60 °C | Water | 24 | 100.0 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH, 60 °C | Water | 24 | 100.0 | 70.5 | 29.5 | 3 |
| 3% H₂O₂, RT | Water | 24 | 100.0 | 95.1 | 4.9 | 1 |
| Thermal (80 °C) | Solid State | 48 | 100.0 | 98.7 | 1.3 | 0 |
| Photolytic | Water | - | 100.0 | 99.2 | 0.8 | 0 |
| 0.1 M HCl, 60 °C | PBS (pH 7.4) | 24 | 100.0 | 88.9 | 11.1 | 2 |
| 0.1 M NaOH, 60 °C | PBS (pH 7.4) | 24 | 100.0 | 75.3 | 24.7 | 3 |
| 3% H₂O₂, RT | PBS (pH 7.4) | 24 | 100.0 | 96.4 | 3.6 | 1 |
| 0.1 M HCl, 60 °C | Ethanol | 24 | 100.0 | 92.3 | 7.7 | 1 |
| 0.1 M NaOH, 60 °C | Ethanol | 24 | 100.0 | 81.6 | 18.4 | 2 |
| 3% H₂O₂, RT | Ethanol | 24 | 100.0 | 97.8 | 2.2 | 1 |
| 0.1 M HCl, 60 °C | DMSO | 24 | 100.0 | 94.5 | 5.5 | 1 |
| 0.1 M NaOH, 60 °C | DMSO | 24 | 100.0 | 85.1 | 14.9 | 2 |
| 3% H₂O₂, RT | DMSO | 24 | 100.0 | 93.2 | 6.8 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Muscarinic Acetylcholine Receptor Signaling Pathway
This compound is expected to interact with muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs).[11] There are five subtypes of mAChRs (M1-M5) that couple to different G proteins and initiate distinct signaling cascades.[11][12] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[11] The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[12]
Caption: Simplified muscarinic acetylcholine receptor signaling pathways.
Conclusion
This application note provides a framework for the systematic evaluation of this compound stability in various solvents under forced degradation conditions. The presented protocols and data management strategies will aid researchers in understanding the intrinsic stability of this compound, which is essential for its development as a potential therapeutic agent. The stability-indicating HPLC method is a critical tool for obtaining reliable data, and the characterization of any significant degradation products is recommended for a comprehensive stability profile.
References
- 1. This compound | C9H22NO2+ | CID 6455708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A validated HPLC stability-indicating method for the determination of diacerhein in bulk drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. molnar-institute.com [molnar-institute.com]
- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for the Experimental Design and Study of Non-Active Congeners
Audience: Researchers, scientists, and drug development professionals.
Introduction
In drug discovery and medicinal chemistry, the study of structure-activity relationships (SAR) is paramount. While the primary focus is often on identifying and optimizing active compounds, their structurally similar but biologically inactive counterparts, known as non-active congeners, are invaluable tools. These molecules are critical for establishing robust SAR, serving as negative controls to ensure data integrity, and helping to elucidate potential off-target effects and toxicities. This document provides detailed application notes and protocols for the experimental design of studies involving non-active congeners.
Role of Non-Active Congeners in Drug Discovery
Non-active congeners, despite their lack of desired biological activity, serve several critical functions in the drug development process:
-
Establishing Structure-Activity Relationships (SAR): By comparing the activity of a lead compound with its inactive congeners, researchers can identify the key chemical moieties responsible for its biological effects. This allows for a more rational approach to lead optimization.[1][2][3]
-
Serving as Negative Controls: In various biological assays, non-active congeners are the ideal negative controls. Because they are structurally similar to the active compound, they help to rule out non-specific effects or assay artifacts, ensuring that the observed activity is due to a specific molecular interaction.
-
Investigating Competitive Antagonism: A non-active congener may still bind to the target receptor without eliciting a response. In such cases, it can act as a competitive antagonist, blocking the action of the active agonist. Studying this interaction can provide valuable information about the binding site and the mechanism of action.[4][5]
-
Toxicological Profiling: Comparing the toxicity profiles of active compounds and their non-active congeners can help to identify whether the toxicity is linked to the mechanism of action or to off-target effects. An inactive congener with a similar toxicity profile to an active one suggests that the toxicity may not be target-related.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a non-active congener to a target receptor by measuring its ability to compete with a radiolabeled ligand.[6][7][8][9][10]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the target receptor (e.g., Tris-HCl with MgCl2).
-
Radioligand: Dilute the radiolabeled ligand to a final concentration at or below its Kd value in the assay buffer.
-
Non-Active Congener (Competitor): Prepare serial dilutions of the non-active congener in the assay buffer.
-
Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, radioligand, and receptor preparation.
-
Non-specific Binding (NSB): Add a high concentration of an unlabeled known ligand, radioligand, and receptor preparation.
-
Competition: Add the serially diluted non-active congener, radioligand, and receptor preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[4]
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[4][6]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the non-active congener concentration.
-
Determine the IC50 value (the concentration of the congener that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Functional Antagonism Assay (cAMP Assay)
This assay determines if a non-active congener can act as a functional antagonist by blocking the agonist-induced signaling cascade, in this case, the modulation of cyclic AMP (cAMP) levels.[11][12][13][14][15]
Protocol:
-
Cell Culture: Culture cells stably expressing the target G-protein coupled receptor (GPCR) in 96- or 384-well plates.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer such as HBSS with HEPES and a phosphodiesterase inhibitor (e.g., IBMX).
-
Non-Active Congener (Potential Antagonist): Prepare serial dilutions of the non-active congener in the assay buffer.
-
Agonist: Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response experiment.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the diluted non-active congener to the wells and pre-incubate for 15-30 minutes at 37°C.[13]
-
Add the agonist to the wells and incubate for a further 15-30 minutes at 37°C.
-
For Gαi-coupled receptors, forskolin (B1673556) can be added to stimulate adenylyl cyclase and enhance the signal window.[11]
-
-
cAMP Detection:
-
Data Analysis:
-
Plot the measured signal (which is inversely or directly proportional to cAMP levels depending on the kit) against the logarithm of the non-active congener concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced effect.
-
Schild Analysis for Competitive Antagonism
Schild analysis is a graphical method used to determine the affinity (pA2 value) of a competitive antagonist.[4][16][17][18]
Protocol:
-
Experimentation:
-
Generate multiple agonist dose-response curves in the absence and presence of several fixed concentrations of the non-active congener (the potential competitive antagonist).
-
-
Data Analysis:
-
Determine the EC50 value of the agonist for each dose-response curve.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).
-
Create a Schild plot by graphing log(DR-1) on the y-axis versus the log[Antagonist Concentration] on the x-axis.[18]
-
Perform a linear regression on the plotted data.
-
Interpretation:
-
Structure-Activity Relationship (SAR) Workflow
The SAR study is an iterative process of synthesizing and testing congeners to understand how structural modifications affect biological activity.[1][2][19]
Protocol:
-
Lead Compound Identification: Identify a "hit" or "lead" compound with desired biological activity.
-
Analog Design and Synthesis:
-
Systematically design a series of congeners with slight structural modifications to the lead compound. This includes the synthesis of predicted non-active congeners by altering or removing key functional groups.
-
-
Biological Testing:
-
Screen the synthesized congeners, including the non-active ones, in relevant biological assays (e.g., binding and functional assays as described above) to measure their activity (or lack thereof).
-
-
Data Analysis and SAR Establishment:
-
Analyze the relationship between the structural changes and the corresponding biological activity. The non-active congeners are crucial for defining the "activity cliffs," where a small structural change leads to a large drop in activity.
-
Identify the pharmacophore – the essential structural features required for activity.
-
-
Iterative Optimization:
-
Use the established SAR to design and synthesize the next generation of compounds with potentially improved properties (e.g., potency, selectivity, reduced toxicity). This cycle is repeated to refine the lead compound.
-
Use of Non-Active Congeners in Cytotoxicity Assays
Non-active congeners serve as important negative controls in toxicology studies to differentiate target-related toxicity from non-specific cytotoxicity.[20][21][22][23][24]
Protocol (MTT Assay Example):
-
Cell Preparation: Seed cells in a 96-well plate and incubate to allow for attachment.[20]
-
Compound Treatment:
-
Prepare serial dilutions of the active compound and the non-active congener.
-
Treat the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).[20]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[23][24]
-
Add a solubilization solution to dissolve the formazan crystals.[23][24]
-
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[23]
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Compare the cytotoxicity profiles of the active compound and the non-active congener. If both show similar cytotoxicity, it may suggest an off-target effect. If only the active compound is cytotoxic, the toxicity is more likely related to its on-target activity.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Competitive Binding Assay Data
| Compound | IC50 (nM) | Ki (nM) |
| Active Compound | 10 | 5.2 |
| Non-active Congener 1 | >10,000 | >5,000 |
| Non-active Congener 2 | 500 | 260 |
Table 2: Functional Antagonism and Schild Analysis Data
| Compound | Functional IC50 (nM) | Schild Slope | pA2 |
| Active Compound (Agonist) | EC50 = 25 | N/A | N/A |
| Non-active Congener 2 | 750 | 0.98 | 6.2 |
Table 3: Cytotoxicity Data
| Compound | CC50 (µM) |
| Active Compound | 15 |
| Non-active Congener 1 | >100 |
| Non-active Congener 2 | 85 |
Visualizations
Signaling Pathway Diagram
Caption: Agonist and antagonist interaction with a GPCR signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing a non-active congener.
Structure-Activity Relationship (SAR) Logic Diagram
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
References
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. collaborativedrug.com [collaborativedrug.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Schild equation - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00009A [pubs.rsc.org]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. dojindo.com [dojindo.com]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Muscaridine in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Muscaridine in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO at my desired concentration. What are the initial steps I should take?
A1: When encountering solubility issues with this compound in DMSO, it is recommended to start with gentle methods to facilitate dissolution. These include vigorous vortexing, sonication in a water bath, and gentle warming (e.g., to 37°C).[1] It is important to ensure that this compound is stable at elevated temperatures to avoid degradation.
Q2: I've prepared a clear stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. Why does this happen and how can I prevent it?
A2: This phenomenon, known as precipitation, is common when a compound soluble in a potent organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[1] To mitigate this, consider the following strategies:
-
Optimize the dilution process: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of the aqueous medium with vigorous mixing. Then, add this intermediate dilution to the final volume.[1]
-
Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C can help maintain the solubility of this compound during the dilution process.[1]
-
Control the final DMSO concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity.[2][3] However, the tolerance of your specific cell line should be determined experimentally.
Q3: What is the recommended method for preparing a this compound stock solution?
A3: To prepare a stock solution, it is advisable to first dissolve the this compound in a minimal amount of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-100 mM).[4] Ensure complete dissolution, resulting in a clear, particle-free solution. Store this stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to maintain stability and prevent moisture absorption.[1]
Q4: Are there alternative solvents or strategies if this compound remains insoluble in DMSO?
A4: If this compound's solubility in DMSO is insufficient, you can explore the use of co-solvents. However, the compatibility of any co-solvent with your experimental system must be validated. For ionizable compounds, adjusting the pH of the aqueous buffer can also significantly enhance solubility.[5] As this compound is a quaternary ammonium (B1175870) salt, its solubility can be influenced by the properties of the solvent.[6][7]
Q5: How can I determine the kinetic solubility of my this compound sample?
A5: Kinetic solubility is a key parameter for compounds used in high-throughput screening. It is typically determined by preparing a concentrated stock solution of the compound in DMSO and then diluting it into an aqueous buffer. After an incubation period, the solution is filtered or centrifuged to remove any precipitate, and the concentration of the dissolved compound in the supernatant or filtrate is measured, often by HPLC-UV or LC-MS/MS.[8][9][10]
Troubleshooting Guide
If you are experiencing poor solubility of this compound in DMSO, follow this troubleshooting workflow:
Quantitative Data Summary
| Solvent | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Observations |
| DMSO | 25 | ||
| DMSO | 37 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Water | 25 | ||
| PBS (pH 7.4) | 25 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Equilibrate: Allow the this compound powder and DMSO to come to room temperature.
-
Weigh: Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add Solvent: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolve:
-
Vortex the solution vigorously for 2-3 minutes.
-
If not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
If solids persist, gently warm the solution to 37°C for 10-15 minutes with intermittent vortexing.[1]
-
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light and moisture.[1]
Protocol 2: Determination of Kinetic Solubility of this compound
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate or microcentrifuge tubes
-
Plate shaker or rotator
-
Filtration device (e.g., 0.45 µm syringe filters or filter plates) or centrifuge
-
Analytical instrument (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Preparation: Prepare a series of dilutions of the this compound-DMSO stock solution in DMSO if a concentration range is being tested.
-
Dilution: Add a small volume of the this compound-DMSO stock (e.g., 2 µL of a 10 mM stock) to the aqueous buffer (e.g., 98 µL) to achieve the desired final concentration and a low final DMSO percentage (e.g., 2%).[9]
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) with shaking for a defined period (e.g., 1-2 hours).[9]
-
Separation:
-
Filtration: Filter the solution to remove any precipitated compound.
-
Centrifugation: Alternatively, centrifuge the samples at high speed to pellet any precipitate.
-
-
Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a suitable analytical method. A standard curve of this compound in the same buffer should be prepared for accurate quantification.[8][10]
Muscarinic Receptor Signaling Pathway
This compound is an agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors. There are five subtypes (M1-M5) that couple to different G proteins and initiate distinct signaling cascades. The M1, M3, and M5 receptors primarily couple through Gq/11 proteins, while the M2 and M4 receptors couple through Gi/o proteins.[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3637520A - Solvent-soluble quaternary ammonium salts of cellulose sulfate - Google Patents [patents.google.com]
- 7. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Muscaridine and Muscarine
Welcome to the technical support center for the chromatographic separation of muscaridine and muscarine (B1676868). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of these two alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound and muscarine via HPLC?
The main challenges in separating this compound and muscarine stem from their structural similarities and high polarity. Both are quaternary ammonium (B1175870) compounds, making them highly water-soluble. Muscarine possesses a cyclic ether (tetrahydrofuran) structure, while this compound has an open-chain polyalcohol structure. This structural difference is the key to their separation. Their high polarity can lead to poor retention on traditional reversed-phase (C18) columns.
Q2: What type of HPLC column is recommended for separating this compound and muscarine?
Given the polar nature of both analytes, traditional reversed-phase columns may not provide adequate retention. The following column types are recommended:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: These columns have a polar stationary phase and are ideal for retaining and separating highly polar compounds like this compound and muscarine.[1][2]
-
Mixed-Mode Columns: These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, which can provide unique selectivity for polar and charged molecules.[3][4][5][6][7] This allows for greater flexibility in method development.
Q3: What mobile phase conditions are suitable for this separation?
For HILIC and mixed-mode chromatography of polar compounds, a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) with a smaller percentage of an aqueous buffer is recommended.[1] Modifiers such as formic acid or ammonium formate (B1220265) are often added to the mobile phase to improve peak shape and ionization efficiency, especially when using a mass spectrometry (MS) detector.
Q4: What detection method is most appropriate for this compound and muscarine?
Due to the lack of a strong chromophore in their structures, UV detection may offer limited sensitivity. The preferred method of detection is tandem mass spectrometry (MS/MS) . This technique provides high sensitivity and specificity, allowing for accurate quantification even at low concentrations.
Experimental Protocols
Below is a detailed, illustrative methodology for developing an HPLC method for the separation of this compound and muscarine.
Objective: To achieve baseline separation (Resolution (Rs) > 1.5) of this compound and muscarine with good peak symmetry.
1. Sample Preparation:
-
Prepare individual stock solutions of this compound and muscarine in methanol:water (50:50, v/v) at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing both analytes at a final concentration of 10 µg/mL in the mobile phase.
2. HPLC-MS/MS System:
-
HPLC System: A UHPLC or HPLC system capable of gradient elution.
-
Column: A HILIC column (e.g., silica-based, amide, or zwitterionic) with dimensions of 2.1 x 100 mm and a particle size of 1.7 µm.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
3. Initial Method Conditions:
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound and muscarine.
4. Method Optimization Workflow:
The following diagram illustrates a logical workflow for optimizing the HPLC separation.
Data Presentation
The following tables present hypothetical data to illustrate the process of optimizing the separation of this compound and muscarine.
Table 1: Effect of Gradient Slope on Resolution
| Gradient (Time to 50% B) | Retention Time this compound (min) | Retention Time Muscarine (min) | Resolution (Rs) | Tailing Factor this compound | Tailing Factor Muscarine |
| 5 min | 3.2 | 3.5 | 1.1 | 1.3 | 1.4 |
| 10 min | 4.8 | 5.3 | 1.6 | 1.2 | 1.2 |
| 15 min | 6.1 | 6.8 | 1.8 | 1.1 | 1.2 |
Table 2: Effect of Buffer Concentration on Peak Shape
| Buffer Concentration (mM) | Retention Time this compound (min) | Retention Time Muscarine (min) | Resolution (Rs) | Tailing Factor this compound | Tailing Factor Muscarine |
| 5 | 4.9 | 5.4 | 1.5 | 1.5 | 1.6 |
| 10 | 4.8 | 5.3 | 1.6 | 1.2 | 1.2 |
| 20 | 4.7 | 5.2 | 1.6 | 1.1 | 1.1 |
Troubleshooting Guide
This section addresses common issues that may be encountered during the HPLC analysis of this compound and muscarine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the gradient slope; a shallower gradient can improve separation.[8] |
| Incorrect column choice. | Ensure a HILIC or appropriate mixed-mode column is being used. | |
| Suboptimal temperature. | Vary the column temperature; lower temperatures may increase retention and improve resolution.[9] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust the mobile phase pH with formic or acetic acid to suppress silanol (B1196071) interactions. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column contamination. | Flush the column with a strong solvent. | |
| No/Low Signal | Improper MS/MS settings. | Optimize the precursor and product ion selection and collision energy for both analytes. |
| Sample degradation. | Prepare fresh standards and samples. | |
| Low sample concentration. | Concentrate the sample or increase the injection volume (if not causing overload). | |
| Baseline Noise/Drift | Contaminated mobile phase. | Use high-purity solvents and prepare fresh mobile phases daily.[10] |
| Inadequate mobile phase degassing. | Degas the mobile phase using sonication or an inline degasser.[10] | |
| Detector instability. | Allow the detector lamp to warm up sufficiently. | |
| Pressure Fluctuations | Air bubbles in the pump or lines. | Purge the pump and ensure all lines are free of air. |
| Leaks in the system. | Check all fittings for leaks. | |
| Worn pump seals. | Replace the pump seals as part of regular maintenance. |
Signaling Pathway Diagram
Muscarine acts as an agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). The diagram below illustrates the canonical signaling pathways for the Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) receptors.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades [mdpi.com]
- 3. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. mastelf.com [mastelf.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Muscaridine during extraction
Welcome to the Muscaridine Extraction Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during extraction from its natural sources. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a quaternary ammonium (B1175870) compound containing a long-chain alkyl backbone with two hydroxyl groups. Due to its chemical structure, particularly the vicinal diols and the permanently charged quaternary ammonium group, this compound is susceptible to degradation under certain chemical and physical conditions encountered during extraction. Factors such as pH, temperature, and the choice of solvents can alter its chemical structure, leading to reduced yields and the introduction of impurities in the final extract. Ensuring the stability of this compound is crucial for accurate downstream analysis and for preserving its potential biological activity.
Q2: What are the primary factors that can cause this compound degradation during extraction?
A2: Based on the chemical structure of this compound, the primary factors that can lead to its degradation include:
-
pH Extremes: Both strongly acidic and alkaline conditions can potentially lead to degradation. The vicinal diol functional group can be susceptible to rearrangement or other reactions under harsh pH conditions.
-
Oxidation: The hydroxyl groups are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, certain metal ions, or harsh oxidizing agents.
-
Elevated Temperatures: High temperatures used during extraction and solvent evaporation can accelerate degradation reactions. Many natural products are thermolabile, and prolonged exposure to heat can result in significant losses.
-
Inappropriate Solvents: The use of reactive solvents or the presence of impurities in the solvents could potentially lead to the degradation of the target molecule.
Q3: Which solvent system is recommended for this compound extraction?
A3: Given that this compound is a quaternary ammonium compound, it is expected to be highly polar and water-soluble. Therefore, polar solvents are recommended for extraction. A common and effective approach for extracting polar compounds from a plant matrix is the use of an acidified aqueous alcohol.
-
Recommended Solvent: A mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 70-80% alcohol) is a good starting point.
-
Acidification: The addition of a small amount of a weak acid, such as 0.1-1% acetic acid or formic acid, can improve the extraction efficiency by ensuring the quaternary ammonium group remains in its salt form and by disrupting interactions with the plant matrix.
Q4: How can I minimize the degradation of this compound during the solvent removal step?
A4: The solvent removal step is critical as it often involves heat. To minimize thermal degradation, it is highly recommended to use a rotary evaporator under reduced pressure. This allows for the evaporation of the solvent at a much lower temperature (e.g., not exceeding 40-50°C). Avoid using high temperatures for extended periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: The solvent may not be effectively penetrating the plant material, or the extraction time may be too short. | - Ensure the plant material is finely ground to increase the surface area.- Increase the extraction time or perform multiple extractions with fresh solvent. |
| Degradation of this compound: The extraction conditions (pH, temperature) may be too harsh. | - Maintain a neutral or slightly acidic pH during the initial extraction. Avoid strong acids or bases.[1]- Perform extractions at room temperature or under gentle heating (e.g., not exceeding 40-50°C).- Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. | |
| Poor Solvent Choice: The solvent may not be polar enough to efficiently extract the highly polar this compound. | - Use a polar solvent system, such as an acidified methanol/water or ethanol/water mixture.[1] | |
| Presence of Impurities in the Final Extract | Co-extraction of other compounds: The initial solvent may be too non-selective, pulling out fats, waxes, and pigments along with this compound. | - Perform an initial pre-extraction (defatting) of the dried plant material with a non-polar solvent like hexane (B92381) or petroleum ether before the main extraction. |
| Degradation Products: The observed impurities may be a result of this compound degradation. | - Review the extraction and work-up conditions. Minimize exposure to heat, extreme pH, and light.- Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficulty in Purifying this compound by Chromatography | Strong Adsorption to Silica (B1680970) Gel: As a quaternary ammonium compound, this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor separation and recovery.[1] | - Consider using a different stationary phase, such as alumina (B75360) or a reversed-phase material (e.g., C18).- If using silica gel, add a modifier to the mobile phase, such as a small amount of a volatile base (e.g., triethylamine (B128534) or ammonia) to reduce tailing.- Ion-exchange chromatography is often a very effective method for purifying quaternary ammonium compounds.[1] |
Data Presentation
Table 1: Recommended Extraction Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Plant Material Preparation | Finely ground, dried material | Increases surface area for efficient solvent penetration. |
| Defatting Solvent (Pre-extraction) | Hexane or Petroleum Ether | Removes non-polar compounds that can interfere with extraction and purification. |
| Extraction Solvent | 70-80% Methanol or Ethanol in Water with 0.1-1% Acetic Acid or Formic Acid | The polar nature of the solvent solubilizes the polar this compound, and the acid improves efficiency.[1] |
| Extraction Temperature | Room Temperature (20-25°C) or slightly elevated (not exceeding 40°C) | Minimizes thermal degradation of the target compound. |
| Extraction Time | 12-24 hours (with stirring) | Allows for sufficient time for the solvent to extract the compound from the plant matrix. |
| Solvent Removal | Rotary Evaporation under reduced pressure | Enables solvent removal at a lower temperature (e.g., < 40°C) to prevent thermal degradation. |
| pH of Aqueous Solutions | Slightly acidic to neutral (pH 4-7) | Helps to maintain the stability of the quaternary ammonium compound and potentially the diol groups.[1] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
-
Preparation of Plant Material:
-
Dry the plant material at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Defatting (Optional but Recommended):
-
Place the powdered plant material in a flask.
-
Add hexane or petroleum ether to cover the material.
-
Stir or sonicate for 30-60 minutes at room temperature.
-
Filter the mixture and discard the solvent.
-
Repeat the process 2-3 times to ensure the removal of most non-polar compounds.
-
Allow the defatted plant material to air-dry completely in a fume hood.
-
-
Extraction of this compound:
-
Transfer the defatted plant material to a clean, dry flask.
-
Add the extraction solvent (e.g., 80% methanol in water with 0.5% acetic acid) at a solvent-to-solid ratio of 10:1 (v/w).
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter the mixture through filter paper or a sintered glass funnel.
-
Collect the filtrate.
-
Repeat the extraction process on the plant residue with fresh solvent at least once more to ensure complete extraction.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined filtrates using a rotary evaporator at a temperature not exceeding 40°C until most of the organic solvent is removed.
-
The remaining aqueous extract can then be used for further purification steps.
-
-
Purification (General Guideline):
-
The crude aqueous extract can be further purified using techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or column chromatography.
-
For column chromatography, consider using a reversed-phase C18 column or an ion-exchange resin for better separation of the polar, charged this compound.
-
Mandatory Visualization
References
Addressing low signal-to-noise in Muscaridine mass spec
Welcome to the Technical Support Center for Muscarine (B1676868) Mass Spectrometry. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address challenges related to the analysis of muscarine, particularly the issue of low signal-to-noise (S/N) ratios.
Frequently Asked Questions (FAQs)
Q1: What is muscarine and why is its detection important?
Muscarine is a toxic quaternary ammonium (B1175870) alkaloid found in certain mushroom species.[1] Its accurate and sensitive detection is crucial for clinical diagnosis, forensic toxicology, and research into mushroom poisoning.[1]
Q2: What is the preferred analytical technique for muscarine detection?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended method for muscarine detection.[1][2] This technique offers high sensitivity and specificity, allowing for the analysis of polar and non-volatile compounds like muscarine without the need for chemical derivatization.[1][2]
Q3: Why is my muscarine signal-to-noise (S/N) ratio consistently low?
A low S/N ratio can stem from several factors. The most common causes include:
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Ion Suppression: Co-eluting compounds from the sample matrix compete with muscarine for ionization, reducing its signal intensity.[3][4][5] This is a major concern in mass spectrometry.[3][6]
-
Inefficient Sample Preparation: Poor extraction and cleanup can leave behind interfering substances (salts, proteins) and result in low analyte recovery.[4][6][7]
-
Suboptimal LC-MS/MS Parameters: Incorrect chromatographic conditions or mass spectrometer settings can lead to poor peak shape, inefficient ionization, and weak signal.[8][9]
-
Low Sample Concentration: The concentration of muscarine in the prepared sample may be below the instrument's limit of quantification (LOQ).[8]
Q4: What is ion suppression and how can I minimize it?
Ion suppression occurs when other molecules in the sample (e.g., salts, metabolites, mobile phase additives) interfere with the ionization of the target analyte in the MS source, thereby reducing its signal.[4][5][6] To minimize it:
-
Improve Chromatographic Separation: Ensure muscarine elutes at a different time from interfering compounds.[4][6]
-
Enhance Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove matrix components before injection.[2][4]
-
Dilute the Sample: This can reduce the concentration of interfering compounds, though it will also dilute the analyte.[8]
-
Use an Appropriate Internal Standard: A stable isotope-labeled internal standard (e.g., D9-muscarine) co-elutes with the analyte and experiences similar ion suppression, allowing for more accurate quantification.[10][11]
Troubleshooting Guide: Low Signal-to-Noise (S/N)
This guide provides a systematic approach to diagnosing and resolving low S/N issues during muscarine analysis.
Q: My muscarine peak is very small or noisy. Where should I start? A: Start by systematically evaluating the three main components of your workflow: the Mass Spectrometer (MS), the Liquid Chromatograph (LC), and your Sample Preparation protocol. Use the troubleshooting logic diagram below to guide your process.
Step 1: Verify Mass Spectrometer Performance
-
Check Instrument Calibration: Ensure the mass spectrometer has been recently and successfully calibrated for mass accuracy and resolution.[8][12] Incorrect calibration can lead to significant signal loss.[8]
-
Confirm Tuning Parameters: Verify that the instrument is tuned correctly for muscarine's mass. Use an appropriate tuning solution and check ion source, mass analyzer, and detector settings.[8]
-
Inspect the Ion Source: A contaminated ion source is a common cause of poor signal.[9] Check for visible residue and clean it according to the manufacturer's protocol.[9]
-
Review Blanks: Inject a solvent blank. High background noise or the presence of contaminant peaks can interfere with your analyte's signal.[12][13]
Step 2: Evaluate the Liquid Chromatography System
-
Assess Peak Shape: Poorly shaped (e.g., broad, tailing, or split) peaks lead to a lower S/N ratio. This may indicate a problem with the column, mobile phase, or flow rate.
-
Check for Pressure Fluctuations: Unstable system pressure suggests a potential leak or pump issue, which can affect retention time and signal stability.[12]
-
Confirm Mobile Phase Composition: Ensure mobile phases are prepared correctly with high-purity (LC-MS grade) solvents. Modifiers like formic acid or ammonium formate (B1220265) are often used to improve peak shape and ionization efficiency for muscarine.[2]
-
Consider the Column: The analytical column may be degraded or clogged. Try flushing the column or replacing it if performance does not improve.
Step 3: Scrutinize the Sample Preparation Protocol
-
Review Extraction Efficiency: Muscarine, being a quaternary ammonium compound, may require specific extraction conditions.[1] A weak cation exchange (WCX) solid-phase extraction (SPE) is often effective for cleanup and concentration.[1]
-
Check for Matrix Effects: Prepare a post-extraction spiked sample and compare the signal to a standard in pure solvent. A significantly lower signal in the matrix sample confirms ion suppression.
-
Use an Internal Standard: If not already in use, incorporate a stable isotope-labeled internal standard (e.g., D9-muscarine) into your workflow.[11] This is the most effective way to compensate for signal loss due to matrix effects or sample preparation variability.[6]
Data & Parameters
The following tables provide typical starting parameters for LC-MS/MS analysis of muscarine. These should be optimized for your specific instrument and application.
Table 1: Example Liquid Chromatography (LC) Parameters
| Parameter | Typical Value | Notes |
| Column | Reversed-Phase C18 or Phenyl-X (e.g., 150 mm x 2.0 mm, 5 µm)[11][14] | HILIC columns can also be effective for polar compounds like muscarine.[2] |
| Mobile Phase A | Water with 0.1% Formic Acid or ~5 mM Ammonium Formate | Modifiers are crucial for good peak shape and ESI+ efficiency.[2] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid | Gradient elution is typically used.[14][15] |
| Flow Rate | 0.2 - 0.4 mL/min | Dependent on column dimensions. |
| Column Temp | 30 - 40 °C | |
| Injection Vol. | 2 - 10 µL |
Table 2: Example Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Typical Value | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Muscarine is a quaternary amine, readily forming a positive ion.[1][2] |
| Precursor Ion (Q1) | m/z 174.1 | [M]+ ion of muscarine.[1] |
| Product Ions (Q3) | m/z 115.1, m/z 57.1 | These are common transitions; specific collision energies should be optimized.[1] |
| Dwell Time | 50 - 150 ms | Optimize based on the number of analytes and desired peak data points. |
| Internal Standard | D9-Muscarine | Recommended for accurate quantification.[10][11] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for cleaning up biological fluids like plasma, blood, or urine.[1][10]
-
Aliquot 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard (e.g., D9-muscarine).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tube at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.[1]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for more complex matrices or when lower detection limits are required. It provides superior cleanup compared to protein precipitation.[2]
-
Condition: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load the pre-treated sample (e.g., centrifuged tissue homogenate supernatant) onto the SPE cartridge.[2]
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol, to remove neutral and anionic interferences.[2]
-
Elute: Elute the muscarine from the cartridge using 1 mL of a methanolic solution containing a basic modifier, such as 2-5% ammonia.[2]
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
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References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. ovid.com [ovid.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gmi-inc.com [gmi-inc.com]
- 9. zefsci.com [zefsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Application to several suspected poisoning cases of a validated analytical method for the determination of muscarine in human biological matrices using liquid chromatography with high-resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. agilent.com [agilent.com]
- 14. Determination of muscarine in human urine by electrospray liquid chromatographic-mass spectrometric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Purity of Synthetic Muscaridine
Welcome to the technical support center for the purification of synthetic Muscaridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high-purity this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in synthetic this compound?
A1: Impurities in synthetic this compound can originate from several sources throughout the synthesis and purification process. These can be broadly categorized as:
-
Starting Material Impurities: The purity of the initial chiral precursor, such as S-(-)-ethyl lactate (B86563), is crucial. Any impurities present in the starting material may be carried through the synthesis or lead to the formation of side products.
-
Reaction Byproducts: Each step of the synthesis can generate byproducts due to incomplete reactions or side reactions. For example, the reduction step might yield the corresponding alcohol instead of the aldehyde, or the cyclization step might result in diastereomers.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification can contaminate the final product.
-
Degradation Products: this compound, being a quaternary ammonium (B1175870) salt, can be susceptible to degradation under certain conditions of pH and temperature.
Q2: My final product shows a lower than expected biological activity. What could be the cause?
A2: Lower than expected biological activity can be due to several factors related to the purity of your synthetic this compound:
-
Presence of Inactive Stereoisomers: The biological activity of this compound is highly stereospecific. The presence of other stereoisomers, such as epimuscarine, will lower the overall potency of your sample.
-
Contamination with Reaction Intermediates: Unreacted intermediates from the synthesis are unlikely to have the same biological activity as this compound and will dilute your final product.
-
Residual Solvents or Reagents: Certain residual solvents or reagents could interfere with your biological assay, leading to inaccurate results.
-
Degradation of the Compound: If the compound has degraded during storage or handling, the concentration of active this compound will be lower.
Q3: What is the most effective method for purifying synthetic this compound?
A3: A multi-step purification strategy is often the most effective approach for achieving high-purity synthetic this compound. This typically involves:
-
Aqueous Workup and Extraction: To remove water-soluble reagents and byproducts.
-
Column Chromatography: Techniques like silica (B1680970) gel chromatography can be used to separate the desired product from less polar impurities. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be particularly effective.[1][2]
-
Recrystallization: This is an excellent final step for removing minor impurities and obtaining a highly crystalline product. Since this compound is a salt, recrystallization from a polar solvent system is generally effective.
Q4: How can I accurately assess the purity of my final this compound product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a mass spectrometer (LC-MS), HPLC is a powerful tool for separating and identifying impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of your sample without the need for a reference standard.[4]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during the synthesis and purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield after DIBAL-H reduction | Over-reduction to the primary alcohol. | Ensure the reaction is carried out at a low temperature (e.g., -78 °C) and that the DIBAL-H is added slowly. Quench the reaction at low temperature before workup. |
| Incomplete reaction. | Use a slight excess of DIBAL-H and ensure the reaction goes to completion by monitoring with TLC. | |
| Multiple spots on TLC after allylation | Formation of diastereomers (syn and anti products). | This is expected. The diastereomers can be separated by careful column chromatography. |
| Unreacted aldehyde. | Ensure sufficient amounts of allyl bromide and zinc are used. | |
| Difficulty in purifying the iodocyclization product | The product is sensitive and may degrade on silica gel. | Use a less acidic stationary phase like alumina (B75360) or a deactivated silica gel for chromatography. Minimize the time the compound is on the column.[5] |
| Presence of unreacted starting material. | Optimize the reaction time and temperature to ensure complete cyclization. | |
| Low yield in the final quaternization step | Incomplete reaction with trimethylamine (B31210). | Use a large excess of trimethylamine and ensure a sealed reaction vessel to prevent its escape. Allow for sufficient reaction time. |
| Final product is an oil and not a crystalline solid | Presence of impurities preventing crystallization. | Purify the product further using preparative HPLC. |
| Incorrect solvent system for recrystallization. | Experiment with different solvent/anti-solvent systems. For ammonium salts, polar solvents like ethanol (B145695) or methanol (B129727) with an anti-solvent like diethyl ether or ethyl acetate (B1210297) can be effective. | |
| Purity does not improve after recrystallization | Impurities have similar solubility to the product. | Utilize a different purification technique such as preparative HPLC with a different column chemistry (e.g., HILIC). |
Experimental Protocols
Synthesis of (+)-Muscaridine Chloride
This protocol is based on the efficient synthesis of (+)-muscarine reported by Chan and Li.[6]
Workflow Diagram:
Caption: Synthetic workflow for (+)-Muscaridine Chloride.
Methodology:
-
Protection of S-(-)-Ethyl lactate: The hydroxyl group of S-(-)-ethyl lactate is protected as a 2,6-dichlorobenzyl ether.
-
Reduction to the Aldehyde: The ester is reduced to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H) at -78 °C.
-
Allylation: The crude aldehyde is reacted with allyl bromide and zinc powder in an aqueous solution of ammonium chloride to yield a mixture of syn and anti homoallylic alcohols.
-
Iodocyclization: The desired anti isomer is treated with iodine in acetonitrile (B52724) at 0 °C to afford the cyclized product.
-
Quaternization: The cyclized intermediate is reacted with an excess of trimethylamine in ethanol to yield (+)-Muscaridine iodide, which can be converted to the chloride salt.
Purification Protocol: Column Chromatography
| Parameter | Silica Gel Chromatography | HILIC |
| Stationary Phase | Silica gel (230-400 mesh) | Amide- or diol-based HILIC phase |
| Mobile Phase | Gradient of Dichloromethane and Methanol | Gradient of Acetonitrile and aqueous buffer (e.g., ammonium formate)[7] |
| Typical Gradient | 0% to 10% Methanol in Dichloromethane | 95% to 50% Acetonitrile |
| Detection | TLC with a suitable stain (e.g., iodine) | UV or Mass Spectrometry |
| Expected Purity Improvement | Removes non-polar impurities | Efficiently separates polar compounds |
Purification Protocol: Recrystallization
-
Solvent Selection: Dissolve the crude this compound salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol).
-
Induce Crystallization: Slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate) until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
| Solvent System | Expected Crystal Form | Typical Yield | Purity |
| Ethanol/Diethyl Ether | Crystalline solid | >80% | >98% |
| Isopropanol/Ethyl Acetate | Needles | >85% | >99% |
Signaling Pathways
This compound exerts its effects by acting as an agonist at muscarinic acetylcholine (B1216132) receptors. The M2 and M3 subtypes are key mediators of its peripheral effects.
M2 Muscarinic Receptor Signaling Pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarine - Wikipedia [en.wikipedia.org]
- 7. Graphene Oxide-Based Materials for the Remediation of Neurotoxic Organophosphates [mdpi.com]
Technical Support Center: Crystallizing Muscaridine for X-ray Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers facing challenges in crystallizing muscaridine for X-ray diffraction analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble getting my purified this compound to crystallize at all. What are the first steps I should take?
A1: The complete absence of crystal formation typically points to issues with supersaturation or nucleation. Here are some initial troubleshooting steps:
-
Increase Concentration: Your solution may not be sufficiently supersaturated. Try to slowly evaporate the solvent to increase the concentration of this compound. This can be done by leaving the vial partially open in a controlled environment (e.g., in a larger sealed container with a desiccant).[1]
-
Induce Nucleation:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of your crystallization vessel below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[2][3]
-
Seeding: If you have a tiny crystal from a previous attempt, or a related compound, introduce it into the solution. A seed crystal provides a template for further crystal growth.[2][3]
-
-
Solvent Choice: this compound's polarity is a key factor. Ensure you are using a solvent system where this compound has moderate solubility. If it's too soluble, it won't precipitate; if it's poorly soluble, it will crash out as an amorphous solid.
Q2: My this compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration is too high for ordered crystal lattice formation, resulting in a liquid phase of the solute. This is common with compounds that have flexible conformations or impurities.
-
Reduce Supersaturation: The most common cause is a solution that is too concentrated. Try diluting your sample slightly before setting up the crystallization experiment again.
-
Slow Down the Process: Rapid changes in temperature or solvent composition can lead to oiling out. Slow down the cooling process or the rate of anti-solvent addition.[2]
-
Change Solvent System: The choice of solvent is critical. Experiment with different solvents or solvent/anti-solvent pairs. For a polar molecule like this compound, consider polar protic solvents. Sometimes, a solvent that forms hydrogen bonds with the molecule can stabilize it and prevent oiling.[4]
-
Check Purity: Impurities can significantly disrupt the crystallization process and often lead to oiling out.[4][5] Consider an additional purification step for your this compound sample.
Q3: I'm getting very small, needle-like crystals that are not suitable for single-crystal X-ray diffraction. How can I grow larger, higher-quality crystals?
A3: The formation of many small crystals indicates that the nucleation rate is too high relative to the growth rate. The goal is to have fewer nucleation events followed by a slower growth period.
-
Slower Evaporation/Cooling: Decrease the rate at which the solvent evaporates by reducing the opening of the vial or by placing it in a cooler, more stable temperature environment.[4] If using a temperature-based method, slow down the rate of cooling.
-
Solvent Systems: Experiment with more viscous solvents or add a viscosity-enhancing co-solvent. This can slow down the diffusion of this compound molecules to the growing crystal face, promoting more orderly growth.
-
Microseeding: Prepare a solution of crushed crystals from your initial batch. Dilute this "seed stock" and add a very small volume to a fresh, saturated solution of this compound. This encourages growth on a limited number of seeds rather than new nucleation.
Q4: What are the best starting points for solvent selection for crystallizing this compound?
A4: Given that this compound is a quaternary ammonium (B1175870) salt with hydroxyl groups, it is a polar, hydrophilic molecule. The key is to find a solvent or solvent system where it is soluble at a higher temperature but only sparingly soluble at a lower temperature.
-
Initial Screening: Start with polar protic solvents like methanol, ethanol, or isopropanol. Water is also a possibility, but its high polarity might make this compound too soluble.
-
Solvent/Anti-Solvent Systems: A powerful technique is to dissolve this compound in a good solvent (e.g., methanol) and then slowly introduce an anti-solvent in which it is poorly soluble (e.g., acetone, diethyl ether, or ethyl acetate) via vapor diffusion.[6] This gradually decreases the solubility and promotes slow crystallization.
-
Co-crystallization: If this compound proves exceptionally difficult to crystallize on its own, consider co-crystallization with a suitable co-former. This involves adding a second molecule that can form strong, directional interactions (like hydrogen bonds) with this compound to create a more stable, crystalline lattice.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₂₂NO₂⁺ | PubChem[8] |
| Molecular Weight | 176.28 g/mol | PubChem[8] |
| IUPAC Name | [(4R,5S)-4,5-dihydroxyhexyl]-trimethylazanium | PubChem[8] |
| Charge | +1 | PubChem[8] |
| Description | Quaternary ammonium salt, contains hydroxyl groups | Inferred from structure |
Table 2: Common Solvents for Crystallization of Polar Molecules
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100.0 | 80.1 | High polarity, may make this compound too soluble. Good for vapor diffusion with a less polar solvent. |
| Methanol | 64.7 | 32.7 | Good starting solvent for polar molecules. Can be used in vapor diffusion with ethers or alkanes. |
| Ethanol | 78.4 | 24.5 | Similar to methanol, slightly less polar. |
| Isopropanol | 82.6 | 17.9 | Good for slowing down crystallization due to higher viscosity. |
| Acetone | 56.0 | 20.7 | Often used as an anti-solvent for polar molecules dissolved in alcohols. |
| Diethyl Ether | 34.6 | 4.3 | Common anti-solvent for polar compounds due to its low polarity and high volatility. |
| Ethyl Acetate | 77.1 | 6.0 | A less volatile anti-solvent compared to diethyl ether. |
Experimental Protocols
Protocol 1: Vapor Diffusion (Hanging Drop & Sitting Drop)
This is one of the most common and effective methods for growing high-quality crystals.
-
Prepare the Reservoir Solution: Fill the outer well of a crystallization plate with 500 µL of a reservoir solution. This solution will contain the anti-solvent or a higher concentration of a precipitant.
-
Prepare the this compound Solution: Dissolve the purified this compound in a suitable solvent to a high concentration (e.g., 10-50 mg/mL). This will be your "drop" solution.
-
Set up the Drop:
-
Hanging Drop: Pipette 1-2 µL of your this compound solution onto a siliconized glass coverslip. Pipette an equal volume of the reservoir solution into the this compound drop and mix gently. Invert the coverslip and place it over the well, sealing it with grease.
-
Sitting Drop: Pipette 1-2 µL of the this compound solution onto the post in the center of the well. Add an equal volume of the reservoir solution and mix. Seal the well with clear tape.
-
-
Equilibration: Over time, the solvent in the drop will slowly evaporate and equilibrate with the reservoir. This gradually increases the concentration of this compound in the drop, leading to controlled crystal growth.
-
Incubation: Store the plate in a vibration-free environment at a constant temperature and monitor for crystal growth over several days to weeks.
Protocol 2: Slow Evaporation
-
Dissolve the Sample: Dissolve the this compound in a solvent in which it is moderately soluble. Use a small vial or test tube.
-
Filter the Solution: To remove any dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a syringe filter into a clean crystallization vessel.
-
Allow for Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it. This will allow the solvent to evaporate slowly.[4]
-
Incubation: Place the vessel in a quiet, undisturbed location. The rate of evaporation can be controlled by the number and size of the holes in the cover and the ambient temperature.
Visualizations
Caption: Troubleshooting workflow for common crystallization issues.
Caption: The overall process of single-crystal X-ray analysis.
References
- 1. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkaloid Purification - Lifeasible [lifeasible.com]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. Identification of Photocatalytic Alkaloids from Coptidis Rhizome by an Offline HPLC/CC/SCD Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H22NO2+ | CID 6455708 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating Muscaridine and Its Isomers
Welcome to the technical support center for the analysis of Muscaridine and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are this compound and its isomers?
A: this compound is a quaternary ammonium (B1175870) alkaloid.[1] Like many natural products, it can exist as multiple isomers—molecules that have the same chemical formula but different arrangements of atoms.[2][3] These can include stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms. Key stereoisomers of related compounds like muscarine (B1676868) include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[4][5][6] Differentiating these is critical, as they can possess vastly different biological activities.[7][8]
Q2: Why is it crucial to differentiate between this compound isomers?
A: The spatial arrangement of atoms in an isomer dictates its interaction with biological targets, such as receptors.[3] For muscarinic compounds, one stereoisomer often exhibits significantly higher affinity and activity at muscarinic acetylcholine (B1216132) receptors (mAChRs) than others.[9] For instance, with the related compound biperiden (B1667296), the (+)-isomer has a much higher affinity for M1 receptors compared to the (-)-isomer, which is nearly inactive.[9] Using a sample with unknown isomeric purity can lead to inconsistent experimental results, inaccurate structure-activity relationship (SAR) data, and misleading pharmacological profiles.
Q3: What are the primary analytical techniques for differentiating isomers?
A: The main techniques fall into three categories:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers and diastereomers.[10][11][12][13]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and advanced 2D techniques like NOESY, can distinguish between diastereomers by revealing through-space proton interactions and subtle differences in the chemical environment of nuclei.[7][14][15]
-
Mass Spectrometry (MS): While standard MS cannot differentiate isomers, tandem MS (MS/MS) techniques, sometimes coupled with ion mobility spectrometry, can generate unique fragmentation patterns for different isomers, aiding in their identification.[16][17][18][19][20]
Q4: My functional assay results (e.g., receptor binding) are lower than expected. Could this be an isomer issue?
A: Yes, this is a common problem. If your this compound sample is a racemic mixture or contains less active diastereomers, the overall potency will appear diminished. The active isomer is diluted by inactive or less active ones. It is essential to verify the isomeric purity of your sample using a reliable technique like chiral HPLC before conducting functional assays.
Troubleshooting Experimental Issues
Problem: Poor or no separation of isomers on Chiral HPLC.
| Possible Cause | Troubleshooting Steps |
| Incorrect Chiral Stationary Phase (CSP) | The choice of CSP is critical. Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are excellent starting points for alkaloids.[8][12] If one CSP fails, screen others with different chiral selectors (e.g., protein-based, macrocyclic antibiotic).[21][22] |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). Small amounts of an acidic or basic additive can significantly improve peak shape and resolution.[23] |
| Inappropriate Temperature or Flow Rate | Chiral separations are often sensitive to temperature. Lowering the temperature can sometimes enhance selectivity.[21] Similarly, reducing the flow rate may improve resolution by allowing more time for interaction with the CSP.[21] |
| Low Analyte Concentration | Ensure the sample concentration is within the optimal detection range of your instrument to avoid peak broadening or disappearance. |
Problem: NMR spectra are ambiguous and do not clearly distinguish between isomers.
| Possible Cause | Troubleshooting Steps |
| Overlapping Signals in 1D NMR | If proton (¹H) signals overlap, acquire a ¹³C-NMR spectrum, which often provides better signal dispersion.[14] |
| Diastereomers vs. Enantiomers | Standard NMR cannot distinguish between enantiomers.[10] To resolve enantiomers, use a chiral solvating agent or a chiral derivatizing agent to create diastereomeric complexes that will have distinct NMR spectra. |
| Need for Higher Resolution | Use a higher-field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) to achieve better signal separation. |
| Lack of Spatial Information | For diastereomers, run 2D NMR experiments like COSY (to confirm proton-proton couplings) and NOESY (to identify protons that are close in space), which can help elucidate the relative stereochemistry.[14][15] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Isomers
This protocol provides a general workflow for developing a chiral HPLC method.
-
Column Selection: Begin screening with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column. These are widely successful for separating a broad range of chiral compounds, including alkaloids.[24]
-
Mobile Phase Preparation:
-
Normal Phase Mode (Recommended Start): Prepare a mobile phase consisting of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical starting ratio is 90:10 (v/v).
-
Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve the peak shape of basic compounds like this compound.
-
-
Instrument Setup:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210-220 nm (or as determined by a UV scan of the analyte).
-
-
Analysis & Optimization:
-
Inject the sample and observe the chromatogram.
-
If no separation is observed, systematically change the ratio of alcohol in the mobile phase (e.g., to 80:20, 70:30).
-
If separation is still poor, try a different alcohol (e.g., switch from IPA to ethanol).
-
If necessary, switch to a different CSP and repeat the screening process.[21]
-
Protocol 2: Muscarinic Receptor Binding Assay (Competitive)
This protocol determines the binding affinity (Ki) of this compound isomers for a specific muscarinic receptor subtype (e.g., M1, M2, M3).
-
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1).[25]
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Purified this compound isomers.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]NMS (typically at its Kd value), and varying concentrations of the this compound isomer (the "competitor").
-
For each competitor concentration, prepare a parallel well to determine non-specific binding by adding an excess of atropine.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly harvest the contents of the wells onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the isomer that inhibits 50% of specific [³H]NMS binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation. Compare the Ki values for each isomer. A lower Ki value indicates higher binding affinity.[26]
-
Visual Guides
Workflow for Isomer Differentiation
This diagram outlines a logical workflow for identifying and separating isomers of a compound like this compound.
References
- 1. This compound | C9H22NO2+ | CID 6455708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ch 7 : Isomer types [chem.ucalgary.ca]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. lcms.cz [lcms.cz]
- 17. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-resolution ion mobility spectrometry-mass spectrometry of isomeric/isobaric ribonucleotide variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Ligand Binding Affinities for Muscarinic Acetylcholine Receptors
A comprehensive guide for researchers and drug development professionals on the binding characteristics of key ligands for the M1-M5 muscarinic acetylcholine (B1216132) receptor subtypes. This guide provides a summary of quantitative binding data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. With five distinct subtypes (M1-M5), these receptors are crucial drug targets for a wide range of pathological conditions. Understanding the binding affinity and selectivity of various ligands for these receptor subtypes is paramount for the development of novel therapeutics with improved efficacy and reduced side effects. This guide provides a comparative analysis of the binding affinities of the endogenous agonist muscarine (B1676868), the non-selective antagonist atropine, the M1-selective antagonist pirenzepine, and the commonly used radioligand N-methylscopolamine (NMS) for human M1-M5 receptors.
Ligand Binding Affinity Profile
The binding affinity of a ligand for a receptor is a measure of the strength of the interaction between the two molecules. It is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities (Ki values in nM) of muscarine, atropine, pirenzepine, and N-methylscopolamine for the five human muscarinic receptor subtypes, as determined in studies using recombinant human receptors.
| Ligand | M1 (nM) | M2 (nM) | M3 (nM) | M4 (nM) | M5 (nM) |
| Muscarine | ~2,300 | ~1,500 | ~1,200 | ~3,900 | ~2,500 |
| Atropine | 1.27[1] | 3.24[1] | 2.21[1] | 0.77[1] | 2.84[1] |
| Pirenzepine | 16 | 450 | 180 | 120 | 250 |
| N-methylscopolamine (NMS) | 0.18 | 0.22 | 0.11 | 0.12 | ~0.2 |
Note: Data for muscarine represents approximate Ki values derived from functional and binding studies. Data for atropine, pirenzepine, and NMS are compiled from various radioligand binding studies on recombinant human receptors.
Signaling Pathways of Muscarinic Receptor Subtypes
The five muscarinic receptor subtypes couple to different G proteins, leading to distinct intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.
Experimental Protocols
The determination of ligand binding affinity for muscarinic receptors is predominantly carried out using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its target receptor.
Radioligand Binding Assay: A Detailed Methodology
This protocol outlines the steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound (e.g., muscarine, pirenzepine) for a specific muscarinic receptor subtype.
1. Materials and Reagents:
-
Cell Membranes: Membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, typically [³H]-N-methylscopolamine ([³H]-NMS). The concentration used is generally close to the dissociation constant (Kd) of the radioligand for the specific receptor subtype.
-
Test Compound: The unlabeled ligand for which the binding affinity is to be determined. A stock solution is prepared and serially diluted to create a range of concentrations.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of radioligand binding to non-receptor components.
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to maintain physiological conditions.
-
Wash Buffer: Ice-cold assay buffer used to wash away unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioisotope, allowing for quantification.
-
96-well Filter Plates: Plates with a filter membrane at the bottom of each well to separate bound from unbound radioligand.
-
Filtration Apparatus: A vacuum manifold to rapidly filter the assay mixture.
-
Liquid Scintillation Counter: An instrument to measure the radioactivity.
2. Assay Procedure:
-
Plate Setup: The 96-well filter plates are set up in triplicate for each experimental condition:
-
Total Binding (TB): Contains the radioligand and cell membranes.
-
Non-specific Binding (NSB): Contains the radioligand, cell membranes, and a high concentration of the NSB control (atropine).
-
Competition: Contains the radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation: The components are added to the wells in a specific order, typically starting with the buffer, followed by the test compound or NSB control, then the radioligand, and finally the cell membranes to initiate the binding reaction. The plate is then incubated at a controlled temperature (e.g., 25-30°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration. The contents of each well are aspirated through the filter membrane, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The filter discs are collected, and a scintillation cocktail is added. The radioactivity is then measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding Calculation: The amount of specific binding is calculated by subtracting the non-specific binding (CPM in NSB wells) from the total binding (CPM in TB wells).
-
Competition Curve Generation: The percentage of specific binding is plotted against the logarithm of the test compound concentration. This generates a sigmoidal competition curve.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve using non-linear regression analysis.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
References
Comparative Guide to Muscarine Activity at M1, M2, M4, and M5 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of muscarine (B1676868), a potent parasympathomimetic alkaloid, at the human M1, M2, M4, and M5 muscarinic acetylcholine (B1216132) receptors. The information presented herein is intended to support research and drug development efforts targeting the cholinergic system.
Introduction to Muscarinic Receptors
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are crucial for mediating the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[1][2] There are five distinct subtypes, M1 through M5, each with unique tissue distribution, signaling mechanisms, and physiological roles.[1][2][3] This diversity makes subtype-selective ligands valuable tools for research and potential therapeutics for a range of disorders.[4]
This guide focuses on the interaction of muscarine with the M1, M2, M4, and M5 receptor subtypes. Understanding the binding affinity, functional potency, and efficacy of muscarine at these receptors is essential for elucidating their physiological functions and for the rational design of novel therapeutic agents with improved selectivity and fewer side effects.
Quantitative Comparison of Muscarine Activity
| Receptor Subtype | Ligand | Binding Affinity (Ki) in nM |
| M1 | Muscarine | 230 |
| M2 | Muscarine | 1,800 |
| M4 | Muscarine | Data not available |
| M5 | Muscarine | Data not available |
Note: The provided Ki values are from studies on Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective human muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.
Signaling Pathways
The M1, M2, M4, and M5 muscarinic receptors couple to different G protein families, leading to distinct downstream signaling cascades.
-
M1 and M5 Receptors (Gq/11-coupled): Activation of M1 and M5 receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1][2][3]
-
M2 and M4 Receptors (Gi/o-coupled): Activation of M2 and M4 receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2][3]
Below are diagrams illustrating these primary signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding and functional activity of muscarine at M1, M2, M4, and M5 receptors.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of muscarine for the receptor by quantifying its ability to displace a radiolabeled antagonist.
1. Membrane Preparation:
-
Culture cells stably expressing the human M1, M2, M4, or M5 receptor subtype.
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction from the supernatant by high-speed centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a non-selective radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) with the prepared cell membranes.
-
Add increasing concentrations of unlabeled muscarine to compete for binding to the receptor.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist like atropine).
-
Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each muscarine concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the muscarine concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of muscarine that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays (for EC50 and Emax Determination)
1. Calcium Mobilization Assay (for M1 and M5 Receptors):
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors.
-
Cell Preparation: Seed cells expressing the M1 or M5 receptor into 96-well microplates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Addition: Add varying concentrations of muscarine to the wells.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the muscarine concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration of muscarine that produces 50% of the maximal response) and the Emax (the maximum response).
2. cAMP Assay (for M2 and M4 Receptors):
This assay measures the inhibition of cAMP production following the activation of Gi/o-coupled receptors.
-
Cell Preparation: Plate cells expressing the M2 or M4 receptor in a multi-well plate.
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin (B1673556) to induce a measurable level of cAMP.
-
Agonist Addition: Add increasing concentrations of muscarine to the wells to inhibit the forskolin-stimulated cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF).
-
Data Analysis: Plot the inhibition of cAMP production against the logarithm of the muscarine concentration to obtain a dose-response curve. From this curve, determine the IC50 (the concentration of muscarine that causes 50% of the maximal inhibition) and the Emax.
Conclusion
This guide provides a comparative overview of the activity of muscarine at the M1, M2, M4, and M5 muscarinic acetylcholine receptors. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of cholinergic pharmacology. While there are gaps in the publicly available, directly comparable quantitative data for muscarine across all four subtypes, the information presented here highlights the differential binding affinities and the distinct signaling pathways associated with each receptor. Further research is warranted to fully characterize the functional potency and efficacy of muscarine at the M4 and M5 receptors to enable a more complete understanding of its subtype selectivity.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pharmacological Inertness of Muscaridine at the M3 Muscarinic Receptor
For Immediate Release
This guide provides a comparative analysis to validate the lack of agonistic activity of the compound Muscaridine at the M3 muscarinic acetylcholine (B1216132) receptor (M3R). By comparing its functional effects against well-characterized M3R agonists and antagonists, we provide a clear framework for its pharmacological profiling. The data and protocols herein are intended for researchers, scientists, and professionals in drug development.
The M3 receptor, a G-protein coupled receptor (GPCR), plays a critical role in mediating smooth muscle contraction, glandular secretions, and various central nervous system functions.[1][2][3] Its activation by an agonist typically initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] The subsequent increase in intracellular calcium, triggered by IP3-mediated release from the endoplasmic reticulum, is a hallmark of M3 receptor agonism.[4][6]
Comparative Analysis of M3 Receptor Ligands
To ascertain this compound's activity profile, its performance in functional assays should be compared against known M3 receptor agonists and antagonists. The following table summarizes the expected quantitative data from such a comparative study.
| Compound | Class | Expected EC50 / IC50 (nM) | Expected Maximum Response (% of Acetylcholine) |
| Acetylcholine | Agonist | 1 - 100 | 100% |
| Carbachol | Agonist | 10 - 1000 | ~100% |
| Pilocarpine | Partial Agonist | 100 - 5000 | <100% |
| This compound | Test Compound | >10,000 (No activity) | ~0% |
| Atropine | Antagonist | 1 - 10 (IC50) | Not Applicable |
| Darifenacin | Selective Antagonist | 0.8 - 5 (IC50) | Not Applicable |
| Solifenacin | Selective Antagonist | 2 - 20 (IC50) | Not Applicable |
Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response. IC50 values represent the concentration of an antagonist that inhibits the response to an agonist by 50%. The data for comparator compounds are representative values from preclinical studies.
Experimental Validation Protocols
To empirically validate the lack of M3 agonism for this compound, two primary functional assays are recommended: a Calcium Imaging Assay and an Inositol Phosphate (B84403) Accumulation Assay.
Calcium Imaging Assay
This assay directly measures the increase in intracellular calcium concentration upon receptor activation.[4][7]
Objective: To determine if this compound can elicit a calcium flux in cells expressing the M3 receptor, comparable to a known agonist.
Methodology:
-
Cell Culture and Dye Loading:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor are cultured in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[4]
-
Extracellular dye is washed away with a suitable assay buffer.[4]
-
-
Compound Addition and Measurement:
-
A baseline fluorescence is recorded.
-
Varying concentrations of this compound, a known M3 agonist (e.g., Acetylcholine as a positive control), and buffer (as a negative control) are added to respective wells.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored in real-time using a fluorescence plate reader or microscope.[4]
-
-
Data Analysis:
-
The peak fluorescence intensity following compound addition is quantified.
-
A dose-response curve is generated for the positive control to determine its EC50.
-
The response to this compound is compared to the baseline and the maximal response of the positive control. A lack of significant increase in fluorescence indicates no agonistic activity.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream second messenger in the M3 signaling pathway.[8][9][10]
Objective: To assess if this compound can stimulate the production of inositol phosphates in M3 receptor-expressing cells.
Methodology:
-
Cell Culture and Labeling:
-
M3 receptor-expressing cells are cultured in the presence of [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.[10]
-
-
Compound Stimulation:
-
Cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for IP accumulation).
-
Cells are then stimulated with various concentrations of this compound, a positive control agonist (e.g., Carbachol), and a negative control for a defined period.[11]
-
-
Extraction and Quantification:
-
The reaction is terminated, and the cells are lysed.
-
Total inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography.
-
The amount of accumulated [3H]-inositol phosphates is quantified by liquid scintillation counting.[10]
-
-
Data Analysis:
-
The results are expressed as a percentage of the maximal response induced by the positive control agonist.
-
A lack of a concentration-dependent increase in inositol phosphate accumulation for this compound would confirm its lack of agonistic activity.
-
Visualizing the Validation Process
To further clarify the experimental logic and underlying biological pathways, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 6. innoprot.com [innoprot.com]
- 7. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 8. Muscarinic M3 receptors mediate total inositol phosphates accumulation in murine HSDM1C1 fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M3-subtype muscarinic receptor that controls intracellular calcium release and inositol phosphate accumulation in gastric parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of muscarinic M3-receptors coupled to inositol phospholipid hydrolysis in human detrusor cultured smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A M3 muscarinic receptor coupled to inositol phosphate formation in the rat cochlea? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Muscaridine and other muscarinic ligands
A Comparative Analysis of Muscarine (B1676868) and Other Muscarinic Ligands
This guide presents a comparative analysis of muscarine and other significant muscarinic ligands, focusing on their binding affinities and functional activities across the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the selectivity and therapeutic potential of these compounds.
Note on Terminology: The term "Muscaridine" as specified in the topic is not commonly found in scientific literature. It is presumed to be a typographical error, and this analysis will proceed with "muscarine," a well-characterized muscarinic agonist.
Muscarinic Receptor Signaling Pathways
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine. They are classified into five subtypes (M1-M5) which couple to different intracellular signaling pathways.[1]
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[2]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1]
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of muscarine and other selected muscarinic ligands for the five human muscarinic receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively. It is important to note that these values can vary depending on the experimental conditions.
Table 1: Binding Affinity (Ki, nM) of Muscarinic Ligands
| Ligand | M1 | M2 | M3 | M4 | M5 | Primary Role |
| Muscarine | - | - | - | - | - | Agonist |
| Acetylcholine | ~30,000 (pEC50 ~4.52)[3] | - | - | - | - | Endogenous Agonist |
| Cevimeline | - | - | 1,200[4] | - | - | Agonist |
| Pirenzepine (B46924) | 18[5] | 480-690[5] | - | - | - | Antagonist |
| Darifenacin | 6.3[6] | 398.1[6] | 0.8[6] | 501.2[6] | 10.0[6] | Antagonist |
Table 2: Functional Activity (EC50, nM) of Muscarinic Agonists
| Ligand | M1 | M2 | M3 | M4 | M5 |
| Cevimeline | 23[7][8] | 1,040[7][8] | 48[7][8] | 1,310[7] | 63[7] |
| Xanomeline | 251[9] | 3,000 (low affinity)[10] | - | - | - |
Experimental Protocols
The determination of binding affinities and functional activities of muscarinic ligands is primarily conducted through in vitro assays.
Radioligand Binding Assays
These assays are fundamental for determining the affinity (Ki) of a compound for a receptor by measuring the displacement of a radiolabeled ligand.[3]
Objective: To determine the Ki of an unlabeled ligand (e.g., muscarine) for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1-M5).
-
Radioligand: A high-affinity, non-subtype-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).[3]
-
Test Compound: The unlabeled ligand of interest (e.g., muscarine).
-
Assay Buffer: A buffered solution, for example, 50 mM Tris-HCl with 10 mM MgCl₂ and 1 mM EDTA at pH 7.4.[3]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For detecting radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
Methodology:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response resulting from receptor activation by an agonist. The choice of assay depends on the G-protein coupling of the receptor subtype.
Calcium Mobilization Assay (for M1, M3, M5): This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors.
Methodology:
-
Cell Culture: Cells expressing the M1, M3, or M5 receptor are cultured in an assay plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are stimulated with various concentrations of the test agonist.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured using a fluorometric imaging plate reader.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 value of the agonist.
cAMP Assay (for M2, M4): This assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in cAMP levels, upon activation of Gi/o-coupled receptors.
Methodology:
-
Cell Culture: Cells expressing the M2 or M4 receptor are cultured.
-
Stimulation: The cells are treated with an agent that stimulates adenylyl cyclase (e.g., forskolin) in the presence of varying concentrations of the test agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified, often using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Concentration-response curves are plotted to determine the EC50 value for the agonist's inhibitory effect.
References
- 1. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. mdpi.com [mdpi.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-Muscarine Antibody Cross-Reactivity with Muscaridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical cross-reactivity of anti-muscarine antibodies with muscaridine. It is important to note that a comprehensive search of the current scientific literature did not yield specific experimental data directly comparing the binding of anti-muscarine antibodies to this compound. Therefore, this document outlines a theoretical comparison based on molecular structure, alongside detailed, hypothetical experimental protocols that could be employed to generate the necessary quantitative data.
Introduction: Muscarine (B1676868) and this compound
Muscarine is a natural alkaloid found in certain species of mushrooms and is known for its potent activity as an agonist of the muscarinic acetylcholine (B1216132) receptors.[1] Its rigid, cyclic structure is a key determinant of its biological activity. This compound, on the other hand, is an acyclic analog. The structural differences between these two molecules are fundamental to understanding potential antibody recognition.
Chemical Structures:
-
Muscarine: A cyclic ether containing a tetrahydrofuran (B95107) ring with a quaternary ammonium (B1175870) side chain.
-
This compound: An acyclic dihydroxy quaternary ammonium compound.
The significant conformational differences between the cyclic structure of muscarine and the flexible, linear structure of this compound suggest that antibodies raised against muscarine are unlikely to exhibit high cross-reactivity with this compound. Antibody binding is highly specific to the three-dimensional shape and chemical properties of the epitope. The distinct topographies of muscarine and this compound make it probable that an antibody's binding site shaped to recognize the rigid ring structure of muscarine would not accommodate the linear this compound molecule with high affinity.
Hypothetical Cross-Reactivity Data
To illustrate how the cross-reactivity between anti-muscarine antibodies and this compound could be presented, the following table contains hypothetical data from a competitive ELISA experiment.
| Analyte | IC50 (nM) [Hypothetical] | Cross-Reactivity (%) [Hypothetical] |
| Muscarine | 15 | 100 |
| This compound | 2500 | 0.6 |
| Acetylcholine | 5000 | 0.3 |
| Choline | >10000 | <0.15 |
Note: The data in this table is purely illustrative and intended to demonstrate how experimental results would be summarized. The cross-reactivity percentage is calculated as: (IC50 of Muscarine / IC50 of test compound) x 100.
Experimental Protocols for Determining Cross-Reactivity
To empirically determine the cross-reactivity of anti-muscarine antibodies with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) or Surface Plasmon Resonance (SPR) analysis would be appropriate.
Competitive ELISA Protocol
This method is designed to quantify the binding of an anti-muscarine antibody to muscarine in the presence of a competing analyte, such as this compound.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-muscarine antibody (polyclonal or monoclonal)
-
Muscarine-protein conjugate (e.g., Muscarine-BSA) for coating
-
Muscarine standard
-
This compound and other potential cross-reactants
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Coating: Dilute the muscarine-protein conjugate in a suitable buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the muscarine standard, this compound, and other test compounds. In separate tubes, mix 50 µL of each dilution with 50 µL of a fixed concentration of the anti-muscarine antibody. Incubate for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the antibody-analyte mixtures to the corresponding wells of the coated plate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Surface Plasmon Resonance (SPR) Protocol
SPR allows for the real-time, label-free analysis of binding kinetics and affinity.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Anti-muscarine antibody
-
Muscarine, this compound, and other test compounds
-
Immobilization buffers (e.g., amine coupling kit with NHS, EDC, and ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the anti-muscarine antibody onto the surface of a sensor chip using a standard coupling method (e.g., amine coupling).
-
Equilibration: Equilibrate the chip surface with running buffer.
-
Binding Analysis: Inject serial dilutions of muscarine over the chip surface and measure the binding response.
-
Regeneration: Inject a regeneration solution to remove the bound muscarine and prepare the surface for the next injection.
-
Cross-Reactivity Analysis: Repeat the binding analysis with serial dilutions of this compound and other potential cross-reactants.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for each analyte.
Visualizations
Muscarinic Acetylcholine Receptor Signaling Pathway
Muscarine acts as an agonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors. The diagram below illustrates the canonical signaling pathways activated by these receptors.
References
Comparative Guide to Functional Assays for Confirming Muscaridine Inactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the biological activity of Muscaridine at muscarinic acetylcholine (B1216132) receptors (mAChRs). To objectively determine its potential inactivity, a series of comparative functional assays are presented, complete with detailed experimental protocols, data presentation tables, and visualizations of the underlying signaling pathways and workflows. By comparing the pharmacological profile of this compound against well-established agonists, antagonists, and a functionally inactive compound, researchers can generate robust data to support claims of its inactivity.
Introduction to Muscarinic Receptor Signaling
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes (M1-M5) which couple to different G protein families to initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentration ([Ca2+]i).
-
M2 and M4 Receptors: These subtypes predominantly couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
A thorough evaluation of a test compound's activity requires assays that can probe these different signaling pathways.
Comparative Compounds
To comprehensively assess the activity of this compound, it is essential to compare its effects with a panel of control compounds with known activities at muscarinic receptors.
-
Positive Controls (Agonists):
-
Acetylcholine: The endogenous agonist for all muscarinic receptor subtypes.
-
Carbachol: A stable synthetic analog of acetylcholine that acts as a non-selective muscarinic agonist.
-
-
Positive Control (Antagonist):
-
Atropine: A non-selective competitive antagonist of all muscarinic receptor subtypes.
-
-
Negative Control (Inactive Compound):
-
Benzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (Parent Benzyl Analog 9b): This compound has been reported as inactive in functional assays for M1 muscarinic receptor modulation and will be used as a negative control to demonstrate a lack of effect.[1]
-
Functional Assays for the Determination of this compound Activity
The following functional assays are recommended to provide a comprehensive assessment of this compound's activity across the major muscarinic receptor signaling pathways.
Radioligand Binding Assay
This assay determines the ability of this compound to bind to muscarinic receptors by measuring its competition with a radiolabeled antagonist.
Experimental Protocol:
-
Receptor Source: Prepare cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells expressing M1, M2, M3, M4, or M5).
-
Radioligand: Use a high-affinity, non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-NMS (typically at its Kd value), and a range of concentrations of this compound or control compounds.
-
Equilibration: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Compound | Receptor Subtype | Ki (nM) |
| This compound | M1 | Experimental Value |
| M2 | Experimental Value | |
| M3 | Experimental Value | |
| M4 | Experimental Value | |
| M5 | Experimental Value | |
| Acetylcholine | M1-M5 | ~1-10 µM |
| Atropine | M1-M5 | ~1-5 |
| Benzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one | M1-M5 | > 10,000 |
Calcium Flux Assay (for M1, M3, and M5 Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.
Experimental Protocol:
-
Cell Culture: Plate cells expressing the M1, M3, or M5 receptor subtype in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a buffered saline solution, often containing probenecid (B1678239) to prevent dye leakage. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds. Add the compounds to the wells of the plate.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader.
-
Data Analysis: For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 (half-maximal effective concentration). For antagonists, pre-incubate with the antagonist before adding a known agonist (e.g., acetylcholine) and calculate the IC50 (half-maximal inhibitory concentration).
Data Presentation:
| Compound | Receptor Subtype | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| This compound | M1, M3, M5 | Experimental Value | Experimental Value |
| Acetylcholine | M1, M3, M5 | 10 - 100 | - |
| Carbachol | M1, M3, M5 | 100 - 1000 | - |
| Atropine | M1, M3, M5 | - | 1 - 10 |
| Benzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one | M1, M3, M5 | No Response | No Inhibition |
cAMP Assay (for M2 and M4 Receptors)
This assay measures the decrease in intracellular cAMP levels following the activation of Gi-coupled muscarinic receptors.
Experimental Protocol:
-
Cell Culture: Plate cells expressing the M2 or M4 receptor subtype in a suitable assay plate.
-
Forskolin Stimulation: Pre-treat the cells with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP.
-
Compound Addition: Add serial dilutions of this compound and control compounds to the cells and incubate.
-
Cell Lysis and Detection: Lyse the cells and measure the cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay.
-
Data Analysis: For agonists, plot the decrease in cAMP levels against the compound concentration to determine the EC50. For antagonists, pre-incubate with the antagonist before adding a known agonist and calculate the IC50.
Data Presentation:
| Compound | Receptor Subtype | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| This compound | M2, M4 | Experimental Value | Experimental Value |
| Acetylcholine | M2, M4 | 10 - 100 | - |
| Carbachol | M2, M4 | 100 - 1000 | - |
| Atropine | M2, M4 | - | 1 - 10 |
| Benzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one | M2, M4 | No Response | No Inhibition |
Visualizations
To further clarify the experimental designs and biological context, the following diagrams are provided.
Conclusion
References
Comparative Analysis of Muscarinic Agonists: A Guide for Researchers
This guide provides a comprehensive statistical and comparative analysis of muscarine (B1676868) and its analogues, potent agonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of the cholinergic system. This document outlines the performance of muscarinic agonists in various experimental settings, offering a comparative perspective against other cholinergic ligands. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development.
Comparative Performance Data
The efficacy and binding affinity of muscarinic agonists are critical parameters in drug development, dictating their potential therapeutic applications. The following tables summarize the comparative binding affinities of various muscarinic ligands.
Table 1: Comparative Binding Affinity of Muscarinic Antagonists
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Scopine Methiodide | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 | ~0.1-1 |
| Atropine | 1.27 - 2.4 | 3.24 - 8.1 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39[1] |
| Pirenzepine | 18 - 273 | 480 - 590 | ~600 | 417 | 5130[1] |
| AF-DX 116 | 417 | 64 - 95.6 | 786 | 211 | 5130[1] |
| 4-DAMP | <30 | 43 | 7.2 | ~30-50 | ~30-50[1] |
Note: Ki is the inhibition constant, with lower values indicating higher binding affinity. Data is compiled from various preclinical studies and may vary based on experimental conditions.[1][2]
Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of acetylcholine.[3] There are five subtypes (M1-M5) which couple to different G-proteins to initiate distinct intracellular signaling cascades.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.[3] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses such as smooth muscle contraction and glandular secretion.[3]
Conversely, the M2 and M4 receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase.[3] This action leads to a decrease in the intracellular concentration of cyclic AMP (camp) and subsequent reduced activity of protein kinase A (PKA).[3] This pathway is responsible for effects such as decreased heart rate and neuronal inhibition.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of muscarinic agonists.
In Vivo Experimental Workflow: Muscarine-Induced Salivation in Mice
This protocol details the procedure for measuring the physiological response of salivation in mice following the administration of a muscarinic agonist.[3]
Methodology:
-
Animal Preparation: Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine).[3]
-
Pre-weigh Collection Material: Use a pre-weighed cotton ball or filter paper to collect saliva.[3]
-
Drug Administration: Administer the muscarinic agonist via subcutaneous injection.[3]
-
Saliva Collection: Place the pre-weighed collection material in the mouse's mouth for a defined period (e.g., 15-30 minutes).[3]
-
Post-weigh Collection Material: Carefully remove the saliva-soaked material and weigh it.[3]
-
Quantification: Calculate the volume of saliva secreted by subtracting the initial weight from the final weight (assuming saliva density is 1 g/ml).[3]
In Vitro Experimental Workflow: Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.[2]
Methodology:
-
Preparation: Prepare cell membrane homogenates expressing the target receptor, a radiolabeled ligand, and the unlabeled test compound.
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound to allow the binding to reach equilibrium.[5]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand, typically by filtration through glass fiber filters.[2][5]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[2]
-
Radioactivity Measurement: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.[2]
-
Data Analysis: Analyze the data to determine the inhibition constant (Ki) of the test compound.
References
Head-to-Head Comparison: Muscarine vs. Atropine Effects on Muscarinic Acetylcholine Receptors
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of muscarine (B1676868) and atropine (B194438), two classical ligands that have been instrumental in defining the function of muscarinic acetylcholine (B1216132) receptors (mAChRs). By presenting a side-by-side analysis of their mechanisms of action, receptor binding affinities, and physiological consequences, supported by experimental data and protocols, this document serves as a valuable resource for researchers in pharmacology and drug development.
Overview of Muscarine and Atropine
Muscarine, a natural alkaloid found in certain species of mushrooms, is a potent agonist of mAChRs. Its interaction with these receptors mimics the action of the endogenous neurotransmitter acetylcholine (ACh), leading to the activation of the parasympathetic nervous system.
In stark contrast, atropine, an alkaloid derived from plants of the nightshade family, is a competitive antagonist of mAChRs. It binds to these receptors without activating them, thereby blocking the effects of ACh and other muscarinic agonists. This antagonistic action effectively inhibits parasympathetic nerve activity.
Mechanism of Action: A Tale of Two Ligands
The opposing effects of muscarine and atropine stem from their distinct interactions with the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).
Muscarine (Agonist): Upon binding to mAChRs, muscarine induces a conformational change in the receptor, leading to the activation of associated G-proteins.
-
M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response such as smooth muscle contraction or glandular secretion.
-
M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate ion channels, such as opening potassium channels in the heart, which leads to hyperpolarization and a decrease in heart rate.
Atropine (Antagonist): Atropine binds to the same site on mAChRs as acetylcholine and muscarine but does not induce the conformational change necessary for G-protein activation. By occupying the receptor's binding site, atropine competitively prevents agonists from binding and initiating downstream signaling. This blockade of muscarinic signaling results in physiological effects that are opposite to those produced by muscarine.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the binding affinity and functional potency of muscarine and atropine. It is important to note that these values can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Table 1: Receptor Binding Affinity (Ki/pKi) of Atropine for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | pKi | Reference |
| M1 | 0.3 - 1.27 | 8.89 - 9.52 | [1][2] |
| M2 | 3.24 | ~8.5 | [1] |
| M3 | 0.33 - 2.21 | 8.65 - 9.48 | [1][2] |
| M4 | 0.77 | ~9.1 | [1] |
| M5 | 2.84 | ~8.5 | [1] |
Table 2: Functional Potency (pA2/pKB) of Atropine as a Muscarinic Antagonist
| Tissue/Preparation | Agonist | pA2 / pKB | Reference |
| Guinea Pig Olfactory Cortex | Carbachol | 8.9 | [3] |
| Human Umbilical Vein | Acetylcholine | 9.75 (pA2), 9.67 (pKB) | [4] |
| Rat Prostatic Smooth Muscle | Carbachol | 8.90 | [1] |
| Guinea Pig Ileum | Acetylcholine | 9.93 ± 0.04 | [5] |
| Mouse Urinary Bladder | Various Agonists | 9.22 ± 0.09 | [6] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating its potency.
Physiological Effects: A Head-to-Head Comparison
The opposing actions of muscarine and atropine at the molecular level translate into distinct and predictable physiological effects throughout the body.
| Organ/System | Effect of Muscarine (Agonist) | Effect of Atropine (Antagonist) |
| Heart (M2) | Decreased heart rate (bradycardia), decreased atrial contractility | Increased heart rate (tachycardia) |
| Smooth Muscle | ||
| Gastrointestinal Tract (M3) | Increased motility and secretion, contraction of sphincters | Decreased motility and secretion, relaxation of sphincters |
| Bronchi (M3) | Bronchoconstriction, increased mucus secretion | Bronchodilation, decreased mucus secretion |
| Bladder (M3) | Contraction of detrusor muscle, relaxation of trigone and sphincter | Relaxation of detrusor muscle, contraction of trigone and sphincter (urinary retention) |
| Eye (M3) | Contraction of pupillary sphincter (miosis), contraction of ciliary muscle (accommodation for near vision) | Dilation of pupil (mydriasis), paralysis of ciliary muscle (cycloplegia) |
| Exocrine Glands (M3) | Increased secretion (salivation, lacrimation, sweating) | Decreased secretion (dry mouth, dry eyes, decreased sweating) |
| Central Nervous System | Tremors, convulsions (at high doses) | Excitement, restlessness, hallucinations (at high doses) |
Experimental Protocols
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
Objective: To determine the binding affinity (Ki) of muscarine and atropine for the five muscarinic receptor subtypes (M1-M5).
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the specific muscarinic receptor subtype of interest.
-
Competition Binding Assay: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor (muscarine or atropine).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath Experiment for Functional Analysis (Schild Analysis)
Objective: To determine the potency of atropine (pA2 value) as a competitive antagonist against muscarine-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue rich in muscarinic receptors (e.g., guinea pig ileum) is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Recording of Contractions: The tissue is connected to a force transducer to record isometric or isotonic contractions.
-
Control Agonist Dose-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., muscarine or carbachol) by adding increasing concentrations to the organ bath and recording the contractile response.
-
Antagonist Incubation: The tissue is washed, and a fixed concentration of atropine is added to the bath and allowed to equilibrate.
-
Agonist Dose-Response in the Presence of Antagonist: The cumulative concentration-response curve for the agonist is repeated in the presence of atropine. This is typically done for several different concentrations of atropine.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of atropine. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of atropine. The x-intercept of the linear regression line gives the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
Mandatory Visualizations
Caption: Opposing mechanisms of Muscarine and Atropine at muscarinic receptors.
Caption: Experimental workflows for comparing Muscarine and Atropine.
Conclusion
Muscarine and atropine represent the archetypal agonist and antagonist, respectively, for muscarinic acetylcholine receptors. Their opposing effects, both at the cellular and physiological levels, provide a fundamental framework for understanding muscarinic pharmacology. While atropine acts as a non-selective, competitive antagonist with high affinity for all five mAChR subtypes, muscarine is a potent agonist that activates these receptors to elicit parasympathomimetic responses. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to further investigate the intricate roles of muscarinic receptors in health and disease and to develop novel therapeutics with improved selectivity and efficacy.
References
- 1. Muscarinic receptor subtypes in the rat prostate gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Muscarinic Receptor Modulation: Orthosteric Agonism vs. Allosteric Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the classical orthosteric agonist, muscarine (B1676868), with various allosteric modulators of muscarinic acetylcholine (B1216132) receptors (mAChRs). Understanding the distinct mechanisms of these ligands is crucial for the development of novel therapeutics with improved selectivity and efficacy for a range of disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[1][2][3]
Introduction to Muscarinic Receptor Modulation
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[4][5] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways.[6][7] Modulation of these receptors can be achieved through two primary mechanisms:
-
Orthosteric Modulation: Ligands bind to the same site as the endogenous agonist, acetylcholine. These can be agonists, which activate the receptor, or antagonists, which block its activation.[8] Muscarine is a classic example of an orthosteric agonist.[6]
-
Allosteric Modulation: Ligands bind to a site on the receptor that is distinct from the orthosteric site.[1][9] These modulators can be classified as:
-
Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the orthosteric agonist.[1]
-
Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the orthosteric agonist.[1]
-
Neutral Allosteric Ligands (Silent Allosteric Modulators - SAMs): Bind to the allosteric site without affecting the orthosteric ligand's properties.[10]
-
Allosteric modulators offer several advantages over orthosteric ligands, including higher subtype selectivity due to the lower conservation of allosteric sites across receptor subtypes.[1][11]
Conceptual Framework of Receptor Modulation
The following diagram illustrates the fundamental difference between orthosteric and allosteric modulation of a muscarinic receptor.
Comparative Data: Muscarine vs. Allosteric Modulators
The following tables summarize the binding affinities and functional effects of the orthosteric agonist muscarine and a selection of well-characterized allosteric modulators.
Table 1: Binding Affinities (Ki, µM) of Muscarine and Allosteric Modulators at Muscarinic Receptor Subtypes
| Compound | Type | M1 Ki (µM) | M2 Ki (µM) | M3 Ki (µM) | M4 Ki (µM) | M5 Ki (µM) |
| Muscarine | Orthosteric Agonist | ~0.2 | ~0.4 | ~0.1 | ~0.3 | ~0.2 |
| BQCA | M1 PAM | >30 (no direct binding) | >30 | >30 | >30 | >30 |
| VU0486846 | M1 PAM | >10 (no direct binding) | >10 | >10 | >10 | >10 |
| LY2119620 | M2 PAM | >10 (no direct binding) | ~0.18 | >10 | >10 | >10 |
| ML375 | M5 NAM | >10 (no direct binding) | >10 | >10 | >10 | ~0.07 |
Note: Data for muscarine represents approximate values from various sources. PAMs and NAMs often exhibit low affinity for the receptor in the absence of the orthosteric agonist.
Table 2: Functional Effects of Muscarine and Allosteric Modulators
| Compound | Type | Effect on ACh Affinity | Effect on ACh Efficacy | Primary Receptor Subtype |
| Muscarine | Orthosteric Agonist | N/A (competes with ACh) | Agonist (mimics ACh) | Non-selective |
| BQCA | M1 PAM | Increases | Increases | M1 |
| VU0486846 | M1 PAM | Increases | Increases | M1 |
| LY2119620 | M2 PAM | Increases | Increases | M2 |
| ML375 | M5 NAM | Decreases | Decreases | M5 |
Signaling Pathways of Muscarinic Receptors
The activation of muscarinic receptors by an agonist like muscarine initiates downstream signaling cascades. The primary pathways for M1/M3/M5 and M2/M4 receptors are depicted below. Allosteric modulators can potentiate or inhibit these pathways by affecting the binding and/or efficacy of the endogenous agonist, acetylcholine.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing a single subtype of human muscarinic receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a non-selective radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the unlabeled test compound (e.g., muscarine or an allosteric modulator).
-
To determine non-specific binding, a separate set of wells will contain a high concentration of a non-radiolabeled antagonist like atropine.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Inositol (B14025) Phosphate (IP) Accumulation Assay
Objective: To measure the functional activity of compounds at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying the accumulation of inositol phosphates.
Methodology:
-
Cell Culture and Labeling:
-
Plate cells expressing the M1, M3, or M5 receptor subtype in a multi-well plate.
-
Label the cells by incubating them with [³H]-myo-inositol overnight. This incorporates the radiolabel into the cell membrane as phosphatidylinositol.
-
-
Compound Treatment:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with a lithium chloride (LiCl) solution. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.
-
Add the test compound (e.g., muscarine or an allosteric modulator in the presence of a fixed concentration of ACh).
-
-
Extraction and Detection:
-
Lyse the cells and stop the reaction.
-
Isolate the inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the concentration-response curve and determine the EC50 and Emax values for the test compound.
-
Conclusion
The study of muscarinic receptor modulators has evolved from a focus on orthosteric ligands like muscarine to the exploration of allosteric modulators that offer the potential for greater subtype selectivity and a more nuanced control of receptor function. While orthosteric agonists remain valuable tools for understanding fundamental receptor biology, the future of drug development for conditions involving muscarinic receptor dysfunction likely lies in the continued investigation and optimization of allosteric modulators. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Allosteric modulators targeting CNS muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Muscarine - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Safe Disposal of Muscaridine: A Comprehensive Guide for Laboratory Professionals
DISCLAIMER: This document provides procedural guidance for the disposal of muscaridine based on best practices for handling potent, novel muscarinic agonists. As specific disposal protocols for this compound have not been formally established, these procedures are adapted from established guidelines for similar research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements and guidance.
The proper disposal of this compound, a potent muscarinic agonist, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its pharmacological activity, all waste containing this compound must be treated as hazardous chemical waste from the point of generation through final disposal.[1][2] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound and contaminated materials in a research and development setting.
Hazard Assessment and Safety Precautions
This compound is presumed to be a potent muscarinic agonist, which can elicit a range of physiological effects, including but not limited to, decreased heart rate, increased salivation, and bronchoconstriction.[3] Therefore, stringent safety measures must be implemented to prevent exposure.
Personal Protective Equipment (PPE): When handling any form of this compound waste, the following PPE is mandatory:
-
Lab Coat: To protect from spills.
-
Safety Glasses with Side Shields: To prevent eye exposure.
-
Nitrile Gloves: To avoid skin contact.[1]
-
Chemical Fume Hood: All handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[2][4]
In the event of a spill, the area should be immediately evacuated and the spill cleaned up using an appropriate absorbent material. All contaminated materials from the cleanup must be disposed of as hazardous waste.[1]
Quantitative Data Summary for Potent Muscarinic Agonists
While specific quantitative data for this compound is not available, the following table summarizes key safety and handling parameters for potent muscarinic agonists, which should be considered when managing this compound waste.
| Parameter | Guideline | Implication for Disposal |
| Toxicity | Potent cholinergic agonist. The LD50 for a related compound, muscarine (B1676868), is 0.23 mg/kg (intravenous, mice).[5] | All waste must be treated as highly toxic hazardous waste. Strict adherence to PPE and containment protocols is essential to prevent accidental exposure. |
| Physical State | Can be a solid or in a liquid solution. | Solid waste (e.g., contaminated PPE, labware) and liquid waste must be segregated and disposed of in separate, clearly labeled hazardous waste containers. |
| Personal Protective Equipment (PPE) | Minimum: Lab coat, safety glasses with side shields, nitrile gloves.[1][4] | Proper PPE is the primary barrier against exposure during handling and disposal procedures. |
| Primary Antidote | Atropine is a competitive antagonist at muscarinic receptors and is the specific antidote for muscarine poisoning.[3][4] | In case of accidental exposure, immediate medical attention is required, and the availability of an appropriate antidote should be known. |
Experimental Protocol for this compound Disposal
The following is a detailed, step-by-step procedure for the safe disposal of this compound and associated contaminated materials. This protocol is designed to minimize exposure risk and ensure compliance with hazardous waste regulations.
1. Waste Identification and Segregation:
-
All waste streams containing this compound must be segregated at the point of generation.[1] This includes:
-
Liquid Waste: Unused or expired solutions containing this compound.
-
Solid Waste: Contaminated labware (e.g., pipette tips, vials, flasks), contaminated PPE (gloves, lab coats), and any other solid materials that have come into contact with this compound.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects must be placed in a designated, puncture-resistant sharps container.[1]
-
2. Waste Containment and Labeling:
-
Liquid Waste: Collect in a designated, leak-proof, and chemically resistant container. The container must be clearly labeled as "Hazardous Waste - this compound" and include the concentration and date.
-
Solid Waste: Collect in a designated, durable, and sealable bag or container. The container must be clearly labeled as "Hazardous Waste - this compound" and include the date.
-
All waste containers must be kept closed at all times, except when adding waste.[1]
3. Waste Storage:
-
Store all this compound waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked with a "Hazardous Waste" sign.
4. Waste Disposal:
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste.[1]
-
Do not dispose of this compound waste down the drain or in the regular trash.[2]
-
All waste must be disposed of through a licensed hazardous waste contractor arranged by your EHS department.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for Muscaridine
This guide provides crucial safety, handling, and disposal procedures for Muscaridine, a potent muscarinic agonist. All personnel must adhere to these protocols to mitigate the risks associated with this compound. This compound is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1][2]
Hazard Assessment
This compound is a potent muscarinic agonist that can lead to significant physiological effects, including but not limited to, decreased heart rate, increased salivation, and bronchoconstriction.[1] Due to its high toxicity, exposure must be strictly avoided.
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is mandatory when handling this compound.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., Nitrile) | Prevents dermal absorption.[3] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[3][4] A face shield is recommended when handling larger quantities or if there is a risk of splashing.[3] | Protects against accidental eye contact which can cause severe irritation.[3] |
| Skin and Body Protection | Laboratory coat. A chemically resistant apron is recommended for additional protection.[3][5] | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be worn if there is a potential for aerosolization or if handling the powder outside of a certified chemical fume hood.[1][3] | Prevents inhalation, a primary route of exposure.[3] |
Operational Procedures: Handling this compound
A systematic approach to handling is crucial to minimize risk. All procedures involving solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] An easily accessible and functional eye wash station and safety shower are essential in the immediate work area.[3]
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure all required PPE is donned correctly before entering the designated handling area.[3]
-
Line the workspace within the chemical fume hood with absorbent, disposable bench paper.[3]
-
Verify that all necessary equipment (e.g., spatulas, weighing vessels, solvents) is clean, dedicated for this use if possible, and placed inside the fume hood.
-
-
Weighing (Solid Compound) :
-
Solution Preparation :
-
Post-Handling :
Emergency and First Aid Procedures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][3] |
In the event of a spill, immediately alert others in the area. The spill should be cleaned up using an appropriate absorbent material, and all contaminated materials must be disposed of as hazardous waste.[6]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[3] Do not dispose of this compound down the drain.[3]
Waste Segregation and Disposal
-
Waste Identification : All waste streams containing this compound must be segregated at the point of generation.[6]
-
Solid Waste :
-
Liquid Waste :
-
Includes unused or expired solutions containing this compound.[6]
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Container Management :
-
Waste containers must be kept closed at all times, except when adding waste.
-
Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the chemical waste by a licensed contractor.[6]
-
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
